molecular formula C8H10ClNO B050188 3-Chloro-4-methoxybenzenemethanamine CAS No. 115514-77-7

3-Chloro-4-methoxybenzenemethanamine

Cat. No.: B050188
CAS No.: 115514-77-7
M. Wt: 171.62 g/mol
InChI Key: OCNMSDZALRAYEX-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxybenzenemethanamine, also known as this compound, is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-chloro-4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNMSDZALRAYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353309
Record name 3-chloro-4-methoxybenzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115514-77-7
Record name 3-chloro-4-methoxybenzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-methoxybenzylamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 3-Chloro-4-methoxybenzenemethanamine (CAS No. 115514-77-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methoxybenzenemethanamine, also known as 3-chloro-4-methoxybenzylamine, is a key chemical intermediate primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). Its most notable application is in the production of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application in the synthesis of Avanafil, and an in-depth look at the associated biological signaling pathways.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 115514-77-7[3][4][5]
Molecular Formula C₈H₁₀ClNO[3][4][5]
Molecular Weight 171.62 g/mol [3][5]
Boiling Point 263.5 °C at 760 mmHg[3][6]
Density 1.18 g/cm³[3][6]
Flash Point 113.2 °C[3]
Refractive Index 1.549[3]
pKa 9.01 ± 0.10 (Predicted)[3][7]
Form Solid[8]
Melting Point 250-255 °C (hydrochloride salt)[8]
Solubility Chloroform (Slightly), Methanol (Slightly)[7]
Storage Temperature 2-8°C, protect from light[7][9]

Experimental Protocols

The primary application of this compound is as a crucial building block in the synthesis of Avanafil. The following is a generalized experimental protocol for a key step in this synthesis, derived from publicly available patent literature.

Synthesis of Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate

This procedure outlines the nucleophilic substitution reaction between ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate and this compound.

Materials:

  • Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate

  • This compound[10]

  • Methylene dichloride (DCM)

  • Water

  • Sodium carbonate

  • Tetrabutylammonium bromide

Procedure:

  • To a reaction vessel containing 600 mL of methylene dichloride, add 100 g of ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate and 91.2 g of this compound.[10]

  • Stir the mixture and add 500 mL of water, 48 g of sodium carbonate, and 1 g of tetrabutylammonium bromide.[10]

  • Maintain the reaction mixture at a temperature of 25-30°C overnight with continuous stirring.[10]

  • After the reaction is complete, as monitored by a suitable analytical method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), separate the organic (methylene dichloride) layer.

  • Wash the organic layer with water to remove any remaining water-soluble impurities.

  • Evaporate the methylene dichloride under reduced pressure to yield the crude product, ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate.[10]

  • Further purification can be achieved through recrystallization or column chromatography to achieve the desired purity.

Mandatory Visualizations

Synthesis of Avanafil Intermediate

The following diagram illustrates a key step in the synthesis of an Avanafil intermediate, highlighting the role of this compound.

G A Ethyl 4-chloro-2-(methylsulfanyl) pyrimidine-5-carboxylate C Nucleophilic Substitution A->C B This compound B->C D Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]- 2-(methylsulfanyl)pyrimidine-5-carboxylate C->D Intermediate Formation E Further Steps (Oxidation, Amidation, etc.) D->E F Avanafil E->F

A simplified workflow for the synthesis of Avanafil.
Signaling Pathway of Avanafil

Avanafil functions as a phosphodiesterase type 5 (PDE5) inhibitor. The diagram below illustrates the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway and the mechanism of action of Avanafil.

G cluster_0 cluster_1 A Sexual Stimulation B Nitric Oxide (NO) Release A->B C Guanylate Cyclase Activation B->C D GTP to cGMP Conversion C->D E Increased cGMP Levels D->E F Smooth Muscle Relaxation (Vasodilation) E->F H PDE5 E->H Substrate G Erection F->G I cGMP Degradation (to GMP) H->I J Avanafil J->H Inhibits

Mechanism of action of Avanafil via PDE5 inhibition.

Conclusion

This compound is a vital intermediate in modern pharmaceutical synthesis, particularly for the production of Avanafil. Understanding its chemical properties, synthesis applications, and the biological pathways of the final drug product is essential for researchers and professionals in the field of drug development. This guide provides a foundational understanding to support further research and development activities. During sexual arousal, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[11][12] Increased levels of cGMP lead to smooth muscle relaxation and vasodilation, resulting in an erection.[11][12] Avanafil, by inhibiting PDE5, prevents the degradation of cGMP, thereby enhancing and prolonging the erectile response.[11][12]

References

3-Chloro-4-methoxybenzenemethanamine chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Chloro-4-methoxybenzenemethanamine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound, also known as 3-chloro-4-methoxybenzylamine, is a substituted benzylamine derivative. Its hydrochloride salt is also commonly used in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 115514-77-7[1][2][3]
Molecular Formula C8H10ClNO[2]
Molecular Weight 171.63 g/mol [2]
Boiling Point 263.5 °C at 760 mmHg[2][4]
110 °C at 0.3 Torr[1]
Density 1.180 ± 0.06 g/cm³ (Predicted)[1][2][4]
pKa 9.01 ± 0.10 (Predicted)[1][2]
Flash Point 113.2 °C[2]
Refractive Index 1.549[2]
Vapor Pressure 0.0102 mmHg at 25°C[2]
Solubility Chloroform (Slightly), Methanol (Slightly)[1]
LogP 2.50760[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]
Exact Mass 171.0450916[2]

Note: The hydrochloride salt (CAS No: 41965-95-1) is a solid with a melting point of 250-255 °C.[5][6]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. Spectroscopic information, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is available through various chemical suppliers and databases.[7][8]

Experimental Protocols

Synthesis via the Delepine Reaction

A patented method for preparing high-purity this compound involves a multi-step synthesis starting from 3-chloro-4-methoxybenzyl alcohol.[9] This process is an adaptation of the Delepine reaction.

Step 1: Chlorination of the Alcohol

  • Reactants: 3-chloro-4-methoxybenzyl alcohol is used as the starting material. Phosphorus oxychloride (POCl₃) serves as the chlorinating agent.

  • Solvent: The reaction is carried out in tetrahydrofuran (THF).

  • Procedure: 3-chloro-4-methoxybenzyl alcohol is reacted with phosphorus oxychloride in THF to substitute the hydroxyl group with a chlorine atom, yielding 3-chloro-4-methoxybenzyl chloride.[9] The molar ratio of the alcohol to phosphorus oxychloride is typically between 1:1 and 1:1.5.[9]

Step 2: Formation of the Quaternary Ammonium Salt

  • Reactants: The 3-chloro-4-methoxybenzyl chloride produced in the previous step is reacted with hexamethylenamine (urotropin).

  • Solvent: The reaction is conducted in ethanol.

  • Procedure: The reactants are mixed in ethanol at a temperature of 60-70 °C to form the corresponding quaternary ammonium salt. The molar ratio of the benzyl chloride to hexamethylenamine is approximately 1:1 to 1:1.2.[9]

Step 3: Hydrolysis of the Salt

  • Reagents: The quaternary ammonium salt is hydrolyzed using hydrochloric acid (HCl). Potassium hydroxide (or sodium hydroxide) is used for basification.

  • Procedure: The salt is subjected to hydrolysis with HCl at 40-50 °C. Following hydrolysis, the reaction mixture is made alkaline by adding a base like potassium hydroxide to a pH greater than 7.[9]

  • Purification: The final product, this compound, is isolated and purified by distillation.[9]

G Synthesis Workflow for this compound A 3-Chloro-4-methoxybenzyl alcohol B 3-Chloro-4-methoxybenzyl chloride A->B  + POCl₃  in THF C Quaternary Ammonium Salt B->C  + Hexamethylenamine  in Ethanol (60-70°C) D This compound C->D  1. HCl Hydrolysis (40-50°C)  2. Basification (KOH)  3. Distillation G cluster_0 Key Application A 3-Chloro-4-methoxy- benzenemethanamine B Avanafil Synthesis A->B Key Intermediate C Avanafil (PDE-5 Inhibitor) B->C Results in

References

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-methoxybenzenemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Chloro-4-methoxybenzenemethanamine (CAS No: 115514-77-7). The information herein is curated for professionals in research and development, offering precise data and standardized experimental methodologies.

Core Physical and Chemical Properties

This compound, also known as 3-chloro-4-methoxybenzylamine, is a substituted benzylamine derivative. Its chemical structure consists of a benzene ring substituted with a chloromethyl group at position 3, a methoxy group at position 4, and an aminomethyl group. This compound serves as a valuable reagent in various chemical syntheses.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueUnits
Molecular Formula C₈H₁₀ClNO-
Molecular Weight 171.626 g/mol
Boiling Point 263.5[1][2]°C at 760 mmHg
110[3]°C at 0.3 Torr
Density 1.18[1][2]g/cm³ (Predicted)
Refractive Index 1.549[1]-
Flash Point 113.2[1]°C
Vapor Pressure 0.0102mmHg at 25°C
pKa 9.01 ± 0.10(Predicted)[1][3]
LogP 2.50760-
Solubility Slightly soluble in Chloroform and Methanol[3]-
Storage Temperature 2-8°C, under inert atmosphere, protected from light[3][4]

A related compound, 3-Chloro-4-methoxybenzylamine hydrochloride (CAS No: 41965-95-1), is a solid with a melting point of 250-255 °C.[5][6]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties cited above.

1. Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for this measurement.[4]

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

  • Procedure:

    • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • This assembly is placed into the Thiele tube containing heating oil, ensuring the oil level is above that of the sample.

    • The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

    • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

    • The heat source is then removed. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[4]

2. Density Determination of a Solid (Archimedes' Principle)

The density of a solid can be determined using the principle of buoyancy.[7]

  • Apparatus: Analytical balance with a density kit, beaker, and an auxiliary liquid of known density (e.g., water or ethanol) in which the solid is insoluble.

  • Procedure:

    • The mass of the solid sample is measured in the air.

    • The solid is then submerged in the auxiliary liquid, and its apparent mass is measured.

    • The density of the solid is calculated using the formula: ρ_solid = (m_air / (m_air - m_liquid)) * ρ_liquid Where:

      • ρ_solid is the density of the solid.

      • m_air is the mass of the solid in the air.

      • m_liquid is the apparent mass of the solid in the liquid.

      • ρ_liquid is the known density of the auxiliary liquid.

3. Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[8]

  • Apparatus: Erlenmeyer flasks with stoppers, a constant temperature shaker bath, filtration apparatus (e.g., syringe filters), and an analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., chloroform, methanol) in an Erlenmeyer flask.

    • The flask is sealed and placed in a shaker bath set to a constant temperature (e.g., 25°C).

    • The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Workflow Visualization

The logical workflow for the physical characterization of a chemical compound like this compound is depicted below.

G cluster_synthesis Compound Synthesis & Purification cluster_properties Physical Property Determination cluster_documentation Data Compilation & Reporting Synthesis Synthesis of 3-Chloro-4-methoxy- benzenemethanamine Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Purity_Analysis Purity Analysis (e.g., NMR, GC-MS) Purification->Purity_Analysis Boiling_Point Boiling Point Determination Purity_Analysis->Boiling_Point Density Density Measurement Purity_Analysis->Density Solubility Solubility Assessment Purity_Analysis->Solubility Other_Properties Other Properties (Refractive Index, pKa, etc.) Purity_Analysis->Other_Properties Data_Table Tabulate Quantitative Data Boiling_Point->Data_Table Density->Data_Table Solubility->Data_Table Other_Properties->Data_Table Report Generate Technical Guide/ Whitepaper Data_Table->Report

Caption: Workflow for the physical characterization of a chemical compound.

References

An In-depth Technical Guide to 3-Chloro-4-methoxybenzenemethanamine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-methoxybenzenemethanamine, a key intermediate in the synthesis of pharmaceutical compounds, most notably the phosphodiesterase type 5 (PDE5) inhibitor, avanafil. This document details its chemical structure, nomenclature, and physicochemical properties. Furthermore, it outlines a detailed experimental protocol for its synthesis and discusses its relevance in the context of the cGMP-PKG signaling pathway, the target of avanafil.

Chemical Structure and Nomenclature

This compound is a substituted benzylamine derivative. The structure consists of a benzene ring substituted with a chloro group at position 3, a methoxy group at position 4, and a methanamine group at position 1.

Chemical Structure:

Chemical Structure of this compound

Nomenclature:

  • IUPAC Name: (3-Chloro-4-methoxyphenyl)methanamine[1]

  • CAS Number: 115514-77-7[2]

  • Synonyms: 3-Chloro-4-methoxybenzylamine, (3-Chloro-4-methoxyphenyl)methanamine, 3-Chloro-4-methoxy-benzenemethanamine[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
Molecular Formula C₈H₁₀ClNO[2]
Molecular Weight 171.62 g/mol [2]
Boiling Point 263.5 °C at 760 mmHg[2]
Density 1.18 g/cm³[2]
pKa 9.01 ± 0.10 (Predicted)[2]
Solubility Slightly soluble in Chloroform and Methanol.
Appearance Solid or liquid
Flash Point 113.2 °C[2]
Refractive Index 1.549[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 3-chloro-4-methoxybenzyl alcohol. A common and effective method involves the conversion of the alcohol to the corresponding benzyl chloride, followed by a Delépine reaction to introduce the amine functionality.[3]

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

SynthesisWorkflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Quaternary Ammonium Salt Formation cluster_step3 Step 3: Hydrolysis A 3-Chloro-4-methoxybenzyl alcohol B 3-Chloro-4-methoxybenzyl chloride A->B POCl₃, THF C 3-Chloro-4-methoxybenzyl chloride D Quaternary Ammonium Salt C->D Hexamethylenetetramine, Ethanol E Quaternary Ammonium Salt F This compound E->F HCl, H₂O then KOH cGMP_PKG_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC cGMP cGMP GC->cGMP catalyzes conversion of GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates GMP GMP Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to PDE5 Phosphodiesterase 5 (PDE5) PDE5->cGMP degrades Avanafil Avanafil Avanafil->PDE5 inhibits

References

Technical Guide: Physicochemical Properties of 3-Chloro-4-methoxybenzenemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 3-Chloro-4-methoxybenzenemethanamine, a key intermediate in various synthetic organic chemistry applications, including pharmaceutical research and development.

Core Molecular Data

This compound, also known as 3-chloro-4-methoxybenzylamine, is a monoamine compound with the chemical formula C₈H₁₀ClNO.[1][2] Its molecular structure consists of a benzene ring substituted with a chloro, a methoxy, and a methylamine group.

The accurate determination of its molecular weight is fundamental for stoichiometric calculations in chemical reactions and for the characterization of synthesized compounds. The molecular weight of this compound has been determined to be approximately 171.63 g/mol .[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These parameters are critical for understanding the compound's behavior in various experimental and biological systems.

PropertyValueUnit
Molecular Weight 171.626 g/mol
Exact Mass 171.0450916 g/mol
Molecular Formula C₈H₁₀ClNO-
CAS Number 115514-77-7-
Density 1.18g/cm³
Boiling Point 263.5°C at 760 mmHg
Flash Point 113.2°C
pKa 9.01 ± 0.10-

Table 1: Key physicochemical data for this compound.[1][3]

Experimental Determination of Molecular Weight

The molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry. The following workflow outlines a standard procedure for this determination.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_result Result A Chemical Synthesis B Work-up & Extraction A->B C Chromatographic Purification B->C D Sample Preparation C->D Purified Compound E Mass Spectrometry (e.g., ESI-MS) D->E F Data Analysis E->F G Molecular Ion Peak [M+H]⁺ F->G Mass Spectrum H Molecular Weight Confirmation G->H

Figure 1: A generalized workflow for the experimental confirmation of the molecular weight of a synthesized compound.

Experimental Protocol: Mass Spectrometry Analysis

A detailed protocol for the determination of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified compound.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 10 µg/mL with the mobile phase solvent.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Set the instrument to positive ion mode to detect the protonated molecule [M+H]⁺.

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Data Acquisition:

    • Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound, this would be expected at an m/z value of approximately 172.052.

    • Compare the observed m/z value with the theoretically calculated exact mass of the protonated species to confirm the identity and molecular weight of the compound.

This technical guide provides essential data and a generalized experimental framework for researchers working with this compound. For specific applications, optimization of the analytical methods may be required.

References

Navigating the Safety Landscape of 3-Chloro-4-methoxybenzenemethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methoxybenzenemethanamine, a key intermediate in pharmaceutical synthesis, requires careful handling and a thorough understanding of its toxicological profile to ensure laboratory safety and mitigate potential risks. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, consolidating available data on its toxicity, first aid measures, and proper handling procedures. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to work with this chemical safely and effectively.

Toxicological Data Summary

The acute toxicity of this compound has been evaluated through various studies, primarily focusing on oral and dermal exposure routes. The available quantitative data is summarized in the table below.

Toxicity Endpoint Species Route Test Guideline Result Classification
LD50 RatOralOECD 423> 300 - 2000 mg/kgHarmful if swallowed[1]
LD50 RatDermalOECD 402> 2000 mg/kg bwNot classified as acutely toxic via dermal route[2]
Skin Irritation RabbitDermalOECD 404No skin irritation[1]Not classified as a skin irritant
Eye Irritation RabbitOcularOECD 405Slight irritation[1]May cause eye irritation

Experimental Protocols

The toxicological data presented above were generated following standardized OECD guidelines. The general methodologies for these key experiments are outlined below.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

The acute toxic class method is a stepwise procedure used to estimate the acute oral toxicity of a substance. The study typically involves the following steps:

  • Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to administration of the test substance.

  • Dose Administration: The substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

  • Observation: A small group of animals (typically 3) is dosed. The outcome (mortality or survival) determines the next step:

    • If mortality is observed, the test is repeated with a lower dose in another group of animals.

    • If no mortality is observed, the test is repeated with a higher dose in another group of animals.

  • Data Analysis: The LD50 is determined based on the dose levels at which mortality is and is not observed, placing the substance into a GHS toxicity category.

Acute Dermal Toxicity - OECD Test Guideline 402

This guideline outlines a procedure for assessing the acute toxicity of a substance applied to the skin.

  • Animal Selection: Healthy young adult rats (one sex, typically female) with intact skin are used.[2]

  • Preparation of the Application Site: An area of the dorsal skin is clipped free of fur.[2]

  • Dose Application: The test substance is applied uniformly over the prepared area at a limit dose of 2000 mg/kg body weight. The application site is then covered with a porous gauze dressing.[2]

  • Exposure and Observation: The animals are exposed to the substance for 24 hours. After the exposure period, the dressing is removed, and the skin is cleansed. The animals are observed for mortality and clinical signs of toxicity for at least 14 days.[2]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Hazard Identification and Handling Precautions

Based on the available data, this compound is classified as harmful if swallowed and may cause eye irritation. Therefore, stringent safety measures are required during its handling and use in a laboratory setting.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: Impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working with the substance in a powdered form or if aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Eyewash and Safety Shower: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust or vapors.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Emergency and First Aid Procedures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Workflows

To further aid in the safe handling and emergency response for this compound, the following diagrams illustrate key logical workflows.

Laboratory_Safety_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Assess_Hazards Assess Chemical Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Identify Risks Prepare_Work_Area Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Ensure Safety Handle_Chemical Handle Chemical with Care Prepare_Work_Area->Handle_Chemical Begin Experiment Decontaminate Decontaminate Work Area & Glassware Handle_Chemical->Decontaminate Experiment Complete Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Store_Chemical Store Chemical Securely Dispose_Waste->Store_Chemical First_Aid_Workflow cluster_Routes Routes of Exposure cluster_Actions Immediate Actions Exposure Exposure Occurs Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Eyes Flush with Water for 15 min Eye_Contact->Flush_Eyes Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Rinse_Mouth Rinse Mouth, Give Water (if conscious) Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Flush_Eyes->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention if irritation persists Move_to_Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

References

An In-Depth Technical Guide to 3-Chloro-4-methoxybenzenemethanamine: Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-methoxybenzenemethanamine, a key intermediate in the synthesis of the erectile dysfunction medication Avanafil. The document details the initial discovery and synthesis as reported in 1988, subsequent process improvements for large-scale production, and its critical role in pharmaceutical manufacturing. Physicochemical properties and detailed experimental protocols are presented to support researchers and drug development professionals.

Introduction

This compound, also known as 3-chloro-4-methoxybenzylamine, is an organic compound with the chemical formula C₈H₁₀ClNO. Its significance in the pharmaceutical industry escalated with the development of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This guide traces the scientific journey of this compound from its initial synthesis to its current-day application as a crucial building block in modern drug development.

Discovery and History

The first documented synthesis of this compound hydrochloride appears in a 1988 publication in the Journal of Medicinal Chemistry. The research, led by Paul S. Charifson and colleagues, focused on the synthesis and pharmacological characterization of a series of tetrahydroisoquinolines as dopamine receptor ligands. In this context, this compound was synthesized as a key intermediate for the preparation of one of the target benzyl-substituted tetrahydroisoquinolines. The primary goal of the 1988 study was to explore the structure-activity relationships of novel compounds at dopamine D1 and D2 receptors, not to investigate the properties of the amine intermediate itself.

The initial synthesis involved the chlorination of 4-methoxybenzylamine using chlorine gas in acetic acid. This method, while effective for laboratory-scale synthesis, presented challenges for larger-scale production due to the hazardous nature of chlorine gas and modest yields.

The importance of this compound grew significantly with the discovery and development of Avanafil. This created a demand for a more efficient, safer, and scalable synthetic route, leading to the development of improved methods detailed in subsequent patents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is provided in the table below.

PropertyValueReference
This compound
Molecular FormulaC₈H₁₀ClNO[1]
Molecular Weight171.62 g/mol [1]
CAS Number115514-77-7[1]
Boiling Point110 °C (0.3 Torr)[1]
Density1.180 g/cm³ (Predicted)[1]
This compound Hydrochloride
Molecular FormulaC₈H₁₁Cl₂NO
Molecular Weight208.09 g/mol
CAS Number41965-95-1
Melting Point250-255 °C
AppearanceSolid

Synthesis Methodologies

Original Synthesis (1988)

The initial synthesis of this compound hydrochloride was achieved through the direct chlorination of 4-methoxybenzylamine.

Experimental Protocol:

A solution of 4-methoxybenzylamine (10.0 g, 72.9 mmol) in glacial acetic acid (100 mL) was cooled in an ice bath. Chlorine gas was then bubbled through the stirred solution for 1.5 hours. The reaction mixture was subsequently poured into anhydrous ether (500 mL), leading to the precipitation of the crude product. The precipitate was collected by filtration and recrystallized from a mixture of ethanol and ether to yield this compound hydrochloride.

Diagram of the Original Synthetic Pathway

G 4-Methoxybenzylamine 4-Methoxybenzylamine This compound HCl This compound HCl 4-Methoxybenzylamine->this compound HCl Cl2, Acetic Acid G cluster_0 Step 1: Chlorination cluster_1 Step 2: Quaternary Salt Formation cluster_2 Step 3 & 4: Hydrolysis & Isolation 3-Chloro-4-methoxybenzyl alcohol 3-Chloro-4-methoxybenzyl alcohol 3-Chloro-4-methoxybenzyl chloride 3-Chloro-4-methoxybenzyl chloride 3-Chloro-4-methoxybenzyl alcohol->3-Chloro-4-methoxybenzyl chloride POCl3, THF Quaternary Ammonium Salt Quaternary Ammonium Salt 3-Chloro-4-methoxybenzyl chloride->Quaternary Ammonium Salt Urotropine, Ethanol This compound This compound Quaternary Ammonium Salt->this compound 1. HCl 2. KOH 3. Distillation G 4-Chloro-5-ethoxycarbonyl-2-methylthiopyrimidine 4-Chloro-5-ethoxycarbonyl-2-methylthiopyrimidine Avanafil Precursor Avanafil Precursor 4-Chloro-5-ethoxycarbonyl-2-methylthiopyrimidine->Avanafil Precursor This compound HCl This compound HCl This compound HCl->Avanafil Precursor Base (e.g., Triethylamine)

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Chloro-4-methoxybenzenemethanamine from 3-chloro-4-methoxybenzyl alcohol. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including Avanafil, which is used for the treatment of erectile dysfunction[1]. The protocol detailed herein follows a robust, multi-step chemical synthesis involving the chlorination of the parent alcohol, formation of a quaternary ammonium salt, and subsequent hydrolysis to yield the target primary amine[2]. This method is well-established and utilizes readily available reagents, making it suitable for standard organic synthesis laboratories.

Chemical Reaction Scheme

The overall synthesis is a three-step process starting from the benzyl alcohol. The hydroxyl group is first converted to a more reactive leaving group (chloride), which then undergoes nucleophilic substitution with hexamethylenetetramine (urotropine), followed by acidic hydrolysis to liberate the primary amine. This classical method is known as the Delepine reaction.

G cluster_reaction Overall Reaction Pathway start 3-Chloro-4-methoxybenzyl alcohol intermediate1 3-Chloro-4-methoxybenzyl chloride start->intermediate1  Step 1: Chlorination  (POCl₃, THF) intermediate2 Quaternary Ammonium Salt Intermediate intermediate1->intermediate2  Step 2: Salt Formation  (Hexamethylenetetramine, EtOH) product This compound intermediate2->product  Step 3: Hydrolysis  (HCl, H₂O) G A Step 1: Chlorination - Dissolve alcohol in THF - Add POCl₃ - Reflux until completion B Work-up 1 - Quench with NaHCO₃ - Extract with EtOAc - Dry and concentrate A->B C Step 2: Salt Formation - Dissolve chloride in EtOH - Add Hexamethylenetetramine - Heat to 60-75 °C B->C D Work-up 2 - Cool mixture - Filter precipitate - Wash with cold EtOH and dry C->D E Step 3: Hydrolysis - Suspend salt in EtOH/H₂O - Add conc. HCl - Heat to 40-50 °C D->E F Work-up 3 & Purification - Basify with KOH - Extract with organic solvent - Dry, concentrate, and distill E->F G Final Product 3-Chloro-4-methoxy- benzenemethanamine F->G H Characterization (NMR, MS, IR) G->H

References

Application Notes and Protocols: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-methoxybenzenemethanamine is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE-5) inhibitor. Avanafil is commercially available for the treatment of erectile dysfunction. This document provides detailed application notes and experimental protocols for the synthesis of Avanafil utilizing this compound, as well as the synthesis of the intermediate itself. Furthermore, it elucidates the signaling pathway of PDE-5 inhibitors.

Introduction

This compound, also known as 3-chloro-4-methoxybenzylamine, serves as a key building block in the construction of complex pharmaceutical molecules. Its substituted benzene ring structure is a common motif in medicinal chemistry, and the presence of the chloro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). The primary application of this amine is in the synthesis of Avanafil, where it forms a core part of the molecule responsible for its interaction with the PDE-5 enzyme.

Synthesis of this compound

A common synthetic route to this compound involves the conversion of 3-chloro-4-methoxybenzyl alcohol. The process generally involves a two-step sequence: chlorination of the alcohol followed by amination.

Experimental Protocol: Synthesis from 3-chloro-4-methoxybenzyl alcohol

Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride

  • To a solution of 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran, add phosphorus oxychloride. The molar ratio of the alcohol to phosphorus oxychloride should be approximately 1:1 to 1:1.5.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chloro-4-methoxybenzyl chloride.

Step 2: Synthesis of this compound

  • Dissolve the 3-chloro-4-methoxybenzyl chloride obtained in the previous step in ethanol.

  • Add urotropine (hexamethylenetetramine) to the solution to form a quaternary ammonium salt. The molar ratio of the benzyl chloride to urotropine is typically 1:1 to 1:1.2.

  • Heat the reaction mixture to 60-70°C and stir until the salt formation is complete.

  • Hydrolyze the quaternary ammonium salt by adding hydrochloric acid and heating the mixture to 40-50°C.

  • After hydrolysis, adjust the pH of the solution to above 7 with potassium hydroxide.

  • The target compound, this compound, can then be isolated by distillation.[1]

ParameterValueReference
Starting Material3-chloro-4-methoxybenzyl alcohol[1]
Overall Yield72-85%[1]
Purity≥ 99.3%[1]

Application in the Synthesis of Avanafil

This compound hydrochloride is a key raw material in the multi-step synthesis of Avanafil. One of the crucial steps involves the nucleophilic substitution reaction with a pyrimidine derivative.

Experimental Protocol: Synthesis of 4-((3-chloro-4-methoxybenzyl)amino)-5-ethoxycarbonyl-2-methylthiopyrimidine
  • In a reaction flask, dissolve ethyl 4-methylsulfonate-2-methylthio-5-pyrimidinecarboxylate (1.90g) in N,N-dimethylformamide (DMF, 10 mL).

  • Add this compound hydrochloride (2.65g) to the solution.

  • Cool the reaction mixture to 0°C in a low-temperature bath.

  • Slowly add triethylamine (1.39g) to the stirred mixture.

  • After the addition is complete, allow the reaction to proceed at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water (15 mL) and ethyl acetate (30 mL) to the reaction flask.

  • Perform liquid-liquid extraction and separate the organic phase.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then recrystallized from petroleum ether and ethyl acetate to yield the pure product.[2]

ParameterValueReference
Starting MaterialThis compound hydrochloride[2]
ReactantEthyl 4-methylsulfonate-2-methylthio-5-pyrimidinecarboxylate[2]
SolventN,N-dimethylformamide (DMF)[2]
BaseTriethylamine[2]
Reaction Temperature0°C to Room Temperature[2]
Reaction Time2 hours[2]
Yield86%[2]
Purity (HPLC)99%[2]

This intermediate undergoes several further steps, including oxidation, nucleophilic substitution with L-prolinol, ester hydrolysis, and finally a dehydration synthesis with 2-aminomethyl pyrimidine to yield Avanafil.[3]

Synthetic Pathway of Avanafil

The overall synthesis of Avanafil is a multi-step process. A representative synthetic route starting from 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine and this compound hydrochloride is depicted below.

G cluster_0 Synthesis of Avanafil A 4-chloro-5-ethoxycarbonyl- 2-methylthiopyrimidine C 4-((3-chloro-4-methoxybenzyl)amino)- 5-ethoxycarbonyl-2-methylthiopyrimidine A->C Nucleophilic Substitution B 3-Chloro-4-methoxy- benzenemethanamine HCl B->C Nucleophilic Substitution D Oxidation C->D E Intermediate Sulfoxide/Sulfone D->E G (S)-4-((3-chloro-4-methoxybenzyl)amino)- 5-ethoxycarbonyl-2-(2-hydroxymethyl- 1-pyrrolidinyl)pyrimidine E->G Nucleophilic Substitution F L-prolinol F->G Nucleophilic Substitution H Ester Hydrolysis G->H I (S)-4-((3-chloro-4-methoxybenzyl)amino)- 5-carboxy-2-(2-hydroxymethyl- 1-pyrrolidinyl)pyrimidine H->I K Dehydration/ Condensation I->K J 2-aminomethyl pyrimidine J->K L Avanafil K->L

Caption: Synthetic pathway for Avanafil.

Signaling Pathway of Avanafil (PDE-5 Inhibition)

Avanafil functions by inhibiting phosphodiesterase type 5 (PDE-5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE-5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This signaling cascade plays a crucial role in smooth muscle relaxation and vasodilation, the physiological basis for its therapeutic effect in erectile dysfunction.[3][4][5]

The pathway is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells, which stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).

G cluster_0 Mechanism of PDE-5 Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE-5) cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Avanafil Avanafil Avanafil->PDE5 Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

Caption: PDE-5 inhibition signaling pathway.

Conclusion

This compound is a valuable and indispensable intermediate in the synthesis of the pharmaceutical agent Avanafil. The protocols provided herein offer a detailed guide for its synthesis and its application in the production of this PDE-5 inhibitor. A thorough understanding of both the synthetic chemistry and the biological mechanism of action is crucial for researchers and professionals in the field of drug development. The provided data and diagrams aim to facilitate further research and development in this area.

References

Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine in the Synthesis of Avanafil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Avanafil is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction (ED).[1] Its rapid onset of action distinguishes it from other drugs in its class.[2] The chemical synthesis of Avanafil is a multi-step process involving the careful assembly of its complex molecular structure. A critical starting material in this synthesis is 3-Chloro-4-methoxybenzenemethanamine, which forms a significant part of the final molecule's backbone. These application notes provide a detailed overview of the role and application of this compound in the synthesis of Avanafil, including experimental protocols and relevant data for researchers and drug development professionals.

Mechanism of Action: PDE5 Inhibition

Avanafil exerts its therapeutic effect by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1] In the physiological process of erection, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for degrading cGMP, thus terminating the erection.[1] By inhibiting PDE5, Avanafil ensures that cGMP levels remain elevated, thereby enhancing and prolonging the erectile response to sexual stimulation.[1]

PDE5_Inhibition_Pathway cluster_0 Physiological Process cluster_1 Avanafil Intervention Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Stimulation->NO_Release GC Guanylate Cyclase (Activated) NO_Release->GC GTP GTP cGMP cGMP (Increased) GTP->cGMP Guanylate Cyclase Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP Inactive GMP cGMP->GMP Degradation Erection Erection Relaxation->Erection PDE5 PDE5 Enzyme PDE5->GMP Catalyzes Avanafil Avanafil Avanafil->PDE5 Inhibits

Figure 1: Avanafil's Mechanism of Action via PDE5 Inhibition.

Avanafil Synthesis Overview

The synthesis of Avanafil typically begins with a nucleophilic substitution reaction. In this key first step, this compound (often as a hydrochloride salt) is reacted with a substituted pyrimidine, such as 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate. This reaction forms the core structure, 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfanyl)pyrimidine-5-carboxylate, which undergoes several subsequent transformations—including oxidation, substitution with (S)-2-(hydroxymethyl)pyrrolidine, saponification, and final amidation—to yield Avanafil.[2][3]

Avanafil_Synthesis reagent1 3-Chloro-4-methoxy- benzenemethanamine HCl intermediate1 Step 1: Nucleophilic Substitution (Intermediate A) reagent1->intermediate1 reagent2 4-Chloro-5-ethoxycarbonyl- 2-methylthiopyrimidine reagent2->intermediate1 intermediate2 Step 2: Oxidation (Intermediate B) intermediate1->intermediate2 intermediate3 Step 3: Reaction with L-Prolinol (Intermediate C) intermediate2->intermediate3 intermediate4 Step 4: Saponification/Ester Hydrolysis (Intermediate D) intermediate3->intermediate4 final_product Step 5: Amidation (Avanafil) intermediate4->final_product

Figure 2: General Workflow for the Synthesis of Avanafil.

Experimental Protocol: Synthesis of 4-(3-Chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylthiopyrimidine

This protocol details the initial and critical nucleophilic substitution reaction in the Avanafil synthesis pathway.

Materials and Reagents:

  • (3-chloro-4-methoxy)benzylamine hydrochloride

  • Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

  • Water (deionized)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature bath (ice bath)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a reaction flask, add ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate (1.0 eq).

  • Add N,N-Dimethylformamide (DMF) to dissolve the starting material.

  • Add (3-chloro-4-methoxy)benzylamine hydrochloride (1.0 eq) to the solution.[4]

  • Cool the reaction flask to 0°C using a low-temperature bath.[4]

  • Under stirring, slowly add triethylamine (2.0-3.0 eq) dropwise to the reaction mixture. Triethylamine acts as an acid scavenger.[3][4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[3][4]

  • Monitor the reaction completion using an appropriate method (e.g., TLC or HPLC).

  • Once the reaction is complete, add water to the flask and extract the product with ethyl acetate.[4]

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and filter.[4]

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[4]

  • Purify the crude product by recrystallization using petroleum ether and ethyl acetate to yield 4-(3-Chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylthiopyrimidine as a solid.[4]

Data and Results

The following tables summarize the typical reaction conditions and expected outcomes for the synthesis of the key intermediate.

Table 1: Summary of Reaction Conditions

Parameter Value / Condition Reference
Solvent N,N-Dimethylformamide (DMF) [4]
Base Triethylamine [2][3][4]
Initial Temperature 0 °C [4]
Reaction Temperature Room Temperature (0-40 °C range) [3][4]

| Reaction Time | 1 - 2 hours |[3][4] |

Table 2: Quantitative Data for Intermediate Synthesis

Metric Result Method of Analysis Reference
Yield 86% Gravimetric (post-recrystallization) [4]

| Purity | 99% | HPLC (Area Normalization) |[4] |

This compound is an indispensable reagent in the synthesis of Avanafil. Its reaction with a pyrimidine derivative in a nucleophilic substitution reaction establishes the core scaffold of the final drug molecule. The protocol described provides a reliable and high-yield pathway to the key intermediate, 4-(3-Chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylthiopyrimidine. The efficiency of this step is crucial for the overall economic viability and success of the entire Avanafil synthesis, making a thorough understanding of its application vital for professionals in pharmaceutical development and manufacturing.

References

Synthesis of 3-Chloro-4-methoxybenzylamine Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-chloro-4-methoxybenzylamine hydrochloride, an important intermediate in the synthesis of various pharmaceutical compounds. The described methodology is based on the reductive amination of 3-chloro-4-methoxybenzaldehyde, a common and efficient route for the preparation of benzylamines.

Introduction

3-Chloro-4-methoxybenzylamine and its hydrochloride salt are key building blocks in medicinal chemistry. Notably, it serves as an intermediate in the synthesis of Avanafil, a selective phosphodiesterase-5 (PDE-5) inhibitor used for the treatment of erectile dysfunction.[1] The synthesis protocol outlined below provides a reliable method for obtaining this intermediate with high purity.

Reaction Scheme

The synthesis proceeds via a one-pot reductive amination of 3-chloro-4-methoxybenzaldehyde. The aldehyde is first reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine. The final step involves the formation of the hydrochloride salt.

Experimental Protocol

This protocol describes the synthesis of 3-chloro-4-methoxybenzylamine hydrochloride starting from 3-chloro-4-methoxybenzaldehyde using sodium borohydride as the reducing agent.

Materials and Reagents:

  • 3-Chloro-4-methoxybenzaldehyde

  • Ammonium acetate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether (Et₂O)

  • Distilled water

  • Sodium sulfate (Na₂SO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) in methanol.

    • Add ammonium acetate (3-5 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of distilled water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Extract the aqueous residue with diethyl ether or another suitable organic solvent (3 x volume).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-4-methoxybenzylamine free base.

  • Hydrochloride Salt Formation:

    • Dissolve the crude amine in a minimal amount of diethyl ether or another suitable solvent.

    • Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold diethyl ether and dry under vacuum to yield 3-chloro-4-methoxybenzylamine hydrochloride.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (Relative)Purity (%)Yield (%)
3-Chloro-4-methoxybenzaldehydeC₈H₇ClO₂170.59[2]1.0>97N/A
3-Chloro-4-methoxybenzylamine HClC₈H₁₁Cl₂NO208.09[3]1.0 (Theoretical)>99[4]72-85[4]

Note: The expected yield and purity are based on similar reported syntheses and may vary depending on the specific reaction conditions and purification efficiency.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_workup Purification and Salt Formation 3_chloro_4_methoxybenzaldehyde 3-Chloro-4-methoxybenzaldehyde imine_formation Imine Formation (Methanol, RT) 3_chloro_4_methoxybenzaldehyde->imine_formation ammonia_source Ammonium Acetate ammonia_source->imine_formation reduction Reduction (NaBH4, 0°C to RT) imine_formation->reduction workup Aqueous Work-up & Extraction reduction->workup salt_formation HCl Salt Formation (Diethyl Ether) workup->salt_formation final_product 3-Chloro-4-methoxybenzylamine Hydrochloride salt_formation->final_product

References

Derivatisierung für die Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungs- und Protokollhinweise: Derivatisierung von 3-Chlor-4-methoxybenzenmethanamin für die chromatographische Analyse

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die chemische Derivatisierung von 3-Chlor-4-methoxybenzenmethanamin, einem primären Amin, das in der pharmazeutischen Synthese verwendet wird.[1] Die Derivatisierung ist ein entscheidender Schritt, um die analytischen Eigenschaften der Verbindung für die chromatographische Analyse zu verbessern. Die hier beschriebenen Methoden konzentrieren sich auf die Verbesserung der Flüchtigkeit für die Gaschromatographie-Massenspektrometrie (GC-MS) und die Einführung von chromophoren oder fluorophoren Markierungen für die Hochleistungsflüssigkeitschromatographie (HPLC) mit UV- oder Fluoreszenzdetektion. Zusätzlich werden Protokolle für die chirale Derivatisierung zur Trennung von Enantiomeren vorgestellt.

Die Derivatisierung für die GC-Analyse ist oft notwendig, um die Flüchtigkeit von polaren Verbindungen wie primären Aminen zu erhöhen, die thermische Stabilität zu verbessern und die Adsorption an der Säule zu verringern.[2][3][4] Die beiden gebräuchlichsten Methoden für Amine sind die Silylierung und die Acylierung.[2][4]

Workflow der GC-MS-Analyse

GC_MS_Workflow cluster_prep Probenvorbereitung cluster_analysis GC-MS-Analyse Sample Probe (3-Chlor-4-methoxy- benzenmethanamin) Derivatization Derivatisierung (Silylierung oder Acylierung) Sample->Derivatization Injection Injektion Derivatization->Injection Derivatisierte Probe Separation GC-Trennung Injection->Separation Detection MS-Detektion Separation->Detection Data Datenanalyse Detection->Data

Abbildung 1: Allgemeiner Arbeitsablauf für die GC-MS-Analyse nach der Derivatisierung.

Protokoll 1: Silylierung mit BSTFA

Die Silylierung ersetzt aktive Wasserstoffatome in der Aminogruppe durch eine unpolare Trimethylsilylgruppe (TMS), wodurch die Polarität und die Wasserstoffbrückenbindungen reduziert werden, was zu einer erhöhten Flüchtigkeit führt.[3][4] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein häufig verwendetes Silylierungsreagenz.

Experimentelles Protokoll:

  • Eine bekannte Menge (ca. 1 mg) 3-Chlor-4-methoxybenzenmethanamin in ein Reaktionsgefäß geben.

  • 100 µL eines aprotischen Lösungsmittels (z. B. Acetonitril oder Pyridin) hinzufügen und auflösen.

  • 100 µL BSTFA (optional mit 1 % Trimethylchlorsilan (TMCS) als Katalysator) hinzufügen.

  • Das Gefäß fest verschließen und für 30–60 Minuten auf 60–75 °C erhitzen, um eine vollständige Derivatisierung sicherzustellen.[3]

  • Die Probe auf Raumtemperatur abkühlen lassen.

  • 1 µL des Reaktionsgemisches direkt in das GC-MS-System injizieren.

Tabellarische Zusammenfassung: Silylierungsbedingungen

Parameter Bedingung Anmerkungen
Reagenz BSTFA (+ 1% TMCS) TMCS wirkt als Katalysator und verbessert die Effizienz.
Lösungsmittel Acetonitril, Pyridin Muss aprotisch und trocken sein, um eine Hydrolyse des Reagenzes zu vermeiden.[4]
Temperatur 60 - 75 °C Die Optimierung kann erforderlich sein, um eine vollständige Reaktion zu gewährleisten.
Zeit 30 - 60 Minuten Der Reaktionsfortschritt kann durch Analyse von Aliquoten überwacht werden.[4]

| Produkt | N-Trimethylsilyl-Derivat | Flüchtiger und thermisch stabiler als die Ausgangsverbindung. |

Protokoll 2: Acylierung mit Trifluoressigsäureanhydrid (TFAA)

Die Acylierung mit fluorierten Anhydriden wie TFAA führt stabile, flüchtige Derivate ein, die eine ausgezeichnete Empfindlichkeit bei der Elektroneneinfangdetektion (ECD) oder der massenspektrometrischen Detektion aufweisen.[5]

Experimentelles Protokoll:

  • Ca. 1 mg 3-Chlor-4-methoxybenzenmethanamin in einem Reaktionsgefäß auflösen, das 200 µL eines geeigneten Lösungsmittels (z. B. Ethylacetat) enthält.

  • 100 µL Trifluoressigsäureanhydrid (TFAA) hinzufügen.

  • Das Gefäß verschließen und für 15–30 Minuten bei 50–60 °C inkubieren.

  • Die Probe auf Raumtemperatur abkühlen lassen.

  • Überschüssiges Reagenz und Säure unter einem leichten Stickstoffstrom abdampfen.

  • Den Rückstand in einem geeigneten Volumen Hexan oder Ethylacetat für die GC-MS-Analyse rekonstituieren.

Tabellarische Zusammenfassung: Acylierungsbedingungen

Parameter Bedingung Anmerkungen
Reagenz Trifluoressigsäureanhydrid (TFAA) Bildet stabile Trifluoracetyl-Derivate.[5]
Lösungsmittel Ethylacetat, Acetonitril Das Lösungsmittel sollte mit dem Reagenz inert sein.
Temperatur 50 - 60 °C Milde Erwärmung beschleunigt die Reaktion.
Zeit 15 - 30 Minuten Die Reaktion ist in der Regel schnell.

| Produkt | N-Trifluoracetyl-Derivat | Sehr flüchtig und empfindlich für MS- und ECD-Detektion. |

Derivatisierung für die Hochleistungsflüssigkeitschromatographie (HPLC)-Analyse

Bei der HPLC zielt die Derivatisierung darauf ab, eine chromophore oder fluorophore Gruppe an das Analytmolekül zu binden, um die Detektionsempfindlichkeit und -selektivität zu erhöhen, insbesondere bei UV- oder Fluoreszenzdetektoren.[2][6]

Workflow der HPLC-Analyse

HPLC_Workflow cluster_prep Probenvorbereitung cluster_analysis HPLC-Analyse Sample Probe (3-Chlor-4-methoxy- benzenmethanamin) Derivatization Prä-Säulen-Derivatisierung (z.B. Dansylchlorid, OPA) Sample->Derivatization Injection Injektion Derivatization->Injection Markierte Probe Separation RP-HPLC-Trennung Injection->Separation Detection Detektion (UV/Vis oder Fluoreszenz) Separation->Detection Data Datenanalyse Detection->Data

Abbildung 2: Allgemeiner Arbeitsablauf für die HPLC-Analyse nach Prä-Säulen-Derivatisierung.

Protokoll 3: Derivatisierung mit Dansylchlorid

Dansylchlorid (5-(Dimethylamino)naphthalin-1-sulfonylchlorid) reagiert mit primären Aminen unter Bildung von hochfluoreszierenden Sulfonamid-Addukten, die empfindlich nachgewiesen werden können.[2][7]

Experimentelles Protokoll:

  • Eine Probenlösung in 100 µL 400 mM Boratpuffer (pH 9,5) geben.

  • 200 µL einer Dansylchlorid-Lösung (z. B. 1 mg/mL in Acetonitril) hinzufügen.

  • Das Gemisch gut mischen und für 30–60 Minuten bei 60 °C im Dunkeln inkubieren.

  • Die Reaktion durch Zugabe von 50 µL einer Reagenz zum Quenchen (z. B. 2 % Methylaminlösung) stoppen, um überschüssiges Dansylchlorid zu verbrauchen.

  • Die Probe vor der Injektion in das HPLC-System filtrieren.

  • Die Detektion erfolgt typischerweise durch Fluoreszenz (z. B. Anregung bei 340 nm, Emission bei 525 nm) oder UV (ca. 254 nm).[7]

Tabellarische Zusammenfassung: Dansylierungsbedingungen

Parameter Bedingung Anmerkungen
Reagenz Dansylchlorid Reagiert mit primären und sekundären Aminen.[2]
Puffer Boratpuffer, pH 9,5 Alkalische Bedingungen sind für die Reaktion erforderlich.
Temperatur 60 °C Erhöhte Temperatur beschleunigt die Derivatisierung.
Zeit 30 - 60 Minuten Die Inkubation sollte im Dunkeln erfolgen, um eine Photodegradation zu vermeiden.

| Detektion | Fluoreszenz, UV | Die Fluoreszenzdetektion bietet eine höhere Empfindlichkeit.[2] |

Protokoll 4: Derivatisierung mit o-Phthalaldehyd (OPA)

OPA reagiert schnell mit primären Aminen in Gegenwart eines Thiols (z. B. 2-Mercaptoethanol) bei Raumtemperatur und bildet hochfluoreszierende Isoindol-Derivate.[2][7] Dies ist eine sehr spezifische Reaktion für primäre Amine.[8]

Experimentelles Protokoll:

  • Das OPA-Reagenz vorbereiten: OPA in Methanol auflösen und mit einem wässrigen Boratpuffer (pH 9–10) mischen. Kurz vor Gebrauch 2-Mercaptoethanol hinzufügen.

  • In einem Autosampler-Fläschchen 100 µL der Probenlösung mit 100 µL des OPA-Reagenzes mischen.

  • Das Gemisch 1–2 Minuten bei Raumtemperatur reagieren lassen.[7]

  • Die Probe sofort in das HPLC-System injizieren. Die OPA-Derivate können instabil sein.[7]

  • Die Detektion erfolgt durch Fluoreszenz (z. B. Anregung bei 340 nm, Emission bei 455 nm).

Tabellarische Zusammenfassung: OPA-Derivatisierungsbedingungen

Parameter Bedingung Anmerkungen
Reagenz o-Phthalaldehyd (OPA) + Thiol Spezifisch für primäre Amine.[7][8]
Puffer Boratpuffer, pH 9 - 10 Die Reaktion verläuft schnell unter leicht alkalischen Bedingungen.
Temperatur Raumtemperatur Es ist keine Erwärmung erforderlich.
Zeit 1 - 2 Minuten Die Reaktion ist sehr schnell; die Derivate sind jedoch nicht sehr stabil.[7]

| Detektion | Fluoreszenz | Bietet eine hochempfindliche Detektion.[2] |

Chirale Derivatisierung zur enantiomeren Trennung

Für chirale Moleküle ist die Trennung und Quantifizierung einzelner Enantiomere in der pharmazeutischen Entwicklung von entscheidender Bedeutung. Ein Ansatz besteht darin, das racemische Amin mit einem chiralen Derivatisierungsreagenz (CDA) umzusetzen, um ein Paar von Diastereomeren zu bilden. Diese Diastereomere haben unterschiedliche physikalische Eigenschaften und können auf einer achiralen stationären Phase mittels HPLC oder GC getrennt werden.

Logik der chiralen Derivatisierung

Chiral_Derivatization cluster_reaction Reaktion cluster_analysis Analyse Racemate Razemisches Amin (R-Amin + S-Amin) Diastereomers Diastereomere (R-S und S-S) Racemate->Diastereomers CDA Chirales Derivatisierungs- reagenz (z.B. S-CDA) CDA->Diastereomers Separation Achirale Chromatographie Diastereomers->Separation Trennbares Gemisch Peaks Getrennte Peaks (Quantifizierung) Separation->Peaks

Abbildung 3: Prinzip der Bildung und Trennung von Diastereomeren nach chiraler Derivatisierung.

Protokoll 5: Chirale Derivatisierung mit (+)-1-(9-Fluorenyl)ethylchloroformat (FLEC)

FLEC ist ein chirales Reagenz, das zur Trennung von Enantiomeren von Aminen und Aminosäuren verwendet wird.[9] Es reagiert mit dem primären Amin zu stabilen diastereomeren Carbamat-Derivaten.

Experimentelles Protokoll:

  • Eine bekannte Menge des Amins in 100 µL 0,1 M Boratpuffer (pH 8,0) auflösen.

  • 200 µL einer Lösung von (+)-FLEC in Aceton (z. B. 5 mM) hinzufügen.

  • Das Gemisch mischen und 10 Minuten bei Raumtemperatur reagieren lassen.

  • Die Reaktion durch Zugabe von 50 µL einer primären Aminlösung (z. B. 1 M Glycin) zum Quenchen von überschüssigem FLEC stoppen.

  • Die Probe kann direkt oder nach Extraktion in ein organisches Lösungsmittel in ein RP-HPLC-System injiziert werden.

  • Die Detektion erfolgt durch Fluoreszenz (Anregung bei 260 nm, Emission bei 315 nm).

Tabellarische Zusammenfassung: FLEC-Derivatisierungsbedingungen

Parameter Bedingung Anmerkungen
Reagenz (+)-1-(9-Fluorenyl)ethylchloroformat (FLEC) Bildet diastereomere Carbamate.
Puffer Boratpuffer, pH 8,0 Leicht alkalische Bedingungen begünstigen die Reaktion.
Temperatur Raumtemperatur Die Reaktion ist schnell und erfordert keine Erwärmung.
Zeit 10 Minuten Eine schnelle Reaktionskinetik ist vorteilhaft.[9]

| Detektion | Fluoreszenz | Die Fluorenylgruppe bietet eine hochempfindliche Detektion. |

References

Application Notes & Protocols for the Analysis of 3-Chloro-4-methoxybenzenemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative and qualitative analysis of 3-Chloro-4-methoxybenzenemethanamine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be adaptable for various research and development applications, including purity assessment, impurity profiling, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the quantification of this compound and the assessment of its purity in various sample matrices. A reversed-phase HPLC method with UV detection is proposed, leveraging common laboratory instrumentation.

Experimental Protocol: HPLC

1.1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL. Further dilute with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in methanol to achieve an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.2. HPLC Instrumentation and Conditions: A standard HPLC system equipped with a UV-Vis detector is used.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient 30:70 for 10 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 225 nm
Run Time 10 minutes

1.3. Data Presentation: HPLC

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound~ 4.5~ 0.1~ 0.3

Note: Retention time, LOD, and LOQ are estimated and should be determined experimentally.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (225 nm) separate->detect integrate Integrate Peak detect->integrate quantify Quantify integrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is ideal for the identification and quantification of this compound, particularly for trace-level analysis and impurity identification due to its high sensitivity and specificity.

Experimental Protocol: GC-MS

2.1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol. Prepare working standards by serial dilution in methanol.

  • Sample Solution: Dissolve the sample in methanol to an appropriate concentration. If necessary, derivatization can be performed to improve peak shape and thermal stability, though direct injection is often feasible. For derivatization, an acetylating agent like acetic anhydride can be used.

2.2. GC-MS Instrumentation and Conditions: A standard GC-MS system is utilized for this analysis.

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 40-400 amu

2.3. Data Presentation: GC-MS

AnalyteRetention Time (min)Key Mass Fragments (m/z)
This compound~ 8.2171 (M+), 156, 142, 107, 77

Note: Retention time and mass fragments are predicted and should be confirmed with a reference standard.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Start weigh Weigh Sample start->weigh dissolve Dissolve in Methanol weigh->dissolve inject Inject into GC-MS dissolve->inject separate Gas Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis ionize->analyze spectrum Obtain Mass Spectrum analyze->spectrum library Compare with Library spectrum->library identify Identify & Quantify library->identify report Generate Report identify->report

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathways and Logical Relationships

The analytical methods described are based on the fundamental principles of chromatography and mass spectrometry. The logical relationship between the analyte's properties and the chosen analytical technique is crucial for successful method development.

Logical_Relationship cluster_analyte Analyte Properties cluster_technique Analytical Technique Selection cluster_rationale Rationale Analyte 3-Chloro-4-methoxy- benzenemethanamine Polarity Polar Nature Analyte->Polarity Volatility Semi-Volatile Analyte->Volatility UV_Absorbance UV Absorbance Analyte->UV_Absorbance HPLC HPLC Polarity->HPLC GCMS GC-MS Volatility->GCMS UV_Absorbance->HPLC Rationale_HPLC Suitable for polar, non-volatile compounds HPLC->Rationale_HPLC Rationale_UV Aromatic ring allows UV detection HPLC->Rationale_UV Rationale_GCMS Ideal for volatile & semi-volatile compounds GCMS->Rationale_GCMS

Caption: Rationale for selecting HPLC and GC-MS for the analysis.

Application Notes and Protocols for the Large-Scale Production of High-Purity 3-Chloro-4-methoxybenzenemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of high-purity 3-Chloro-4-methoxybenzenemethanamine, a key intermediate in the synthesis of various pharmaceutical compounds, including the erectile dysfunction drug, avanafil.[1][2] The following sections outline two primary synthetic routes, offering comparative data and step-by-step experimental procedures to guide researchers in producing this compound with high yield and purity.

Introduction

This compound is a substituted benzylamine derivative. Its synthesis on an industrial scale requires robust, cost-effective, and high-yielding methods that consistently produce a product of high purity. This document details two such methods: the reductive amination of 3-chloro-4-methoxybenzaldehyde and a method starting from 3-chloro-4-methoxybenzyl alcohol.

Comparative Summary of Synthetic Methods

ParameterMethod 1: Reductive AminationMethod 2: From 3-chloro-4-methoxybenzyl alcohol
Starting Material 3-Chloro-4-methoxybenzaldehyde3-chloro-4-methoxybenzyl alcohol
Key Reagents Ammonium acetate, sodium cyanoborohydridePhosphorus oxychloride, urotropin, hydrochloric acid, potassium hydroxide
Overall Yield ~61% (for a related α-methyl derivative)[3]72-85%[4]
Reported Purity Not explicitly stated for the target molecule, but a generally high-purity method.≥ 99.3%[4]
Advantages Powerful and reliable for C-N bond formation, avoids overalkylation.[5]High reported yield and purity, suitable for large-scale production.[4]
Disadvantages Use of toxic cyanoborohydride and its byproducts.[5]Multi-step process.

Experimental Protocols

Method 1: Reductive Amination of 3-Chloro-4-methoxybenzaldehyde

This method involves the reaction of an aldehyde with an amine in the presence of a reducing agent to form a more substituted amine. Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines.[5] Sodium triacetoxyborohydride is a highly selective reducing agent for this transformation.[5]

Materials:

  • 3-Chloro-4-methoxybenzaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Ethyl acetate

  • Water

  • Sodium sulfate (Na2SO4)

  • Standard laboratory glassware and equipment

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a suitably sized reaction vessel, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Addition of Reducing Agent: To the solution from step 1, add sodium cyanoborohydride (2 equivalents).

  • Reaction: Stir the reaction mixture overnight at 60°C.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Partition the mixture between ethyl acetate and water.

    • Separate the organic layer and wash it twice with water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by distillation or chromatography if necessary.

Method 2: Synthesis from 3-Chloro-4-methoxybenzyl Alcohol

This patented method provides a high-yield and high-purity route to the target compound, making it well-suited for industrial production.[4] The process involves chlorination of the starting alcohol, formation of a quaternary ammonium salt, and subsequent hydrolysis.[4]

Materials:

  • 3-Chloro-4-methoxybenzyl alcohol

  • Phosphorus oxychloride (POCl3)

  • Tetrahydrofuran (THF)

  • Urotropin (hexamethylenetetramine)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Potassium hydroxide (KOH)

  • Standard laboratory glassware and equipment for synthesis and distillation

Protocol:

  • Chlorination:

    • In a reaction vessel, dissolve 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran.

    • Add phosphorus oxychloride (1-1.5 equivalents) to the solution.

    • Maintain the reaction temperature between 35-45°C to produce 3-chloro-4-methoxybenzyl chloride.[4]

  • Quaternary Ammonium Salt Formation:

    • Prepare a solution of the 3-chloro-4-methoxybenzyl chloride from the previous step in ethanol.

    • Add urotropin (1-1.2 equivalents) to the solution.

    • Heat the reaction mixture to 60-75°C to form the quaternary ammonium salt.[4]

  • Hydrolysis:

    • Subject the quaternary ammonium salt to hydrolysis using hydrochloric acid at a temperature of 40-50°C.[4]

  • Neutralization and Purification:

    • Adjust the pH of the resulting solution to be higher than 7 using potassium hydroxide.[4]

    • Isolate the target compound, this compound, via distillation.[4]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound starting from 3-Chloro-4-methoxybenzyl alcohol.

Synthesis_Workflow cluster_chlorination Chlorination cluster_quaternization Quaternary Salt Formation cluster_hydrolysis Hydrolysis & Purification A 3-Chloro-4-methoxybenzyl alcohol B 3-Chloro-4-methoxybenzyl chloride A->B POCl3, THF 35-45°C C Quaternary Ammonium Salt B->C Urotropin, Ethanol 60-75°C D Hydrolyzed Intermediate C->D HCl 40-50°C E High-Purity This compound D->E 1. KOH (pH > 7) 2. Distillation

References

Application of 3-Chloro-4-methoxybenzenemethanamine in Organic Electronics: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and patent databases reveals no direct applications of 3-Chloro-4-methoxybenzenemethanamine as a functional material in the field of organic electronics. While the molecular structure contains elements common in organic electronic materials, such as a substituted benzene ring, its primary role appears to be that of a precursor in multi-step organic syntheses, particularly in the pharmaceutical industry.

Currently, there are no published research articles, patents, or conference proceedings that describe the use of this compound as an active component in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), or Organic Thin-Film Transistors (OTFTs). Consequently, no quantitative performance data or established experimental protocols for its integration into such devices are available.

Contextual and Related Research

While this compound itself is not directly used, related chemical structures are utilized as building blocks for more complex molecules that are active in organic electronics. For instance, derivatives like 3-Chloro-4-methoxyphenylboronic acid are employed in cross-coupling reactions to synthesize conjugated polymers and small molecules for OLEDs and OSCs.[1] These reactions, such as the Suzuki coupling, allow for the creation of extended π-conjugated systems essential for charge transport and light emission or absorption in organic electronic devices.

The synthesis of this compound is well-documented, often starting from 3-chloro-4-methoxybenzyl alcohol. It is primarily recognized as a key intermediate in the synthesis of Avanafil, a medication used for the treatment of erectile dysfunction.[2]

Hypothetical Role and Synthesis Pathway

In a hypothetical scenario, a molecule like this compound could be envisioned as a monomer for the synthesis of a conductive or semiconductive polymer. The amine group (-NH2) could potentially be used for polymerization reactions, such as the formation of polyimides or polyanilines. The chloro and methoxy substituents on the benzene ring would influence the electronic properties (e.g., HOMO/LUMO energy levels) and solubility of the resulting polymer.

A generalized, hypothetical workflow for investigating a new compound like this in organic electronics is outlined below. It is important to reiterate that the following diagram represents a standard research workflow and has not been specifically applied to this compound based on available literature.

Hypothetical workflow for new material evaluation in organic electronics.

References

Application Notes and Protocols: 3-Chloro-4-methoxybenzenemethanamine as a Building Block for Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Its versatility and ability to interact with various biological targets, most notably protein kinases, make it a "privileged structure." This document provides detailed application notes and a proposed synthetic protocol for the use of 3-Chloro-4-methoxybenzenemethanamine as a strategic building block to generate novel quinazoline derivatives. The introduction of the 3-chloro-4-methoxybenzyl moiety allows for the exploration of new chemical space and the fine-tuning of structure-activity relationships (SAR) in drug discovery programs.

Introduction to Quinazoline Derivatives

Quinazoline derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] A major breakthrough in their application came with the discovery of 4-anilinoquinazolines as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] This led to the development of blockbuster cancer drugs like Gefitinib and Erlotinib, cementing the quinazoline core as a premier scaffold for kinase inhibitor design.

The biological activity of quinazoline derivatives can be modulated by the nature and position of substituents on the heterocyclic ring system. The use of diverse and functionalized building blocks is therefore a critical strategy for generating libraries of analogs for screening and lead optimization.

Application: A Versatile Building Block for SAR Studies

This compound is a commercially available building block that serves as a valuable precursor for introducing a substituted benzyl group into a target molecule. Its unique substitution pattern—an electron-withdrawing chlorine atom at the meta-position and an electron-donating methoxy group at the para-position—provides a distinct electronic and steric profile.

Key Advantages:

  • SAR Exploration: Incorporating this moiety allows researchers to probe the effects of this specific substitution pattern on target binding and biological activity.

  • Modulation of Properties: The chloro and methoxy groups can influence key drug-like properties such as solubility, metabolic stability, and target affinity.

  • Vector for Further Functionalization: The benzyl group provides a non-planar, flexible linker that can orient the substituted phenyl ring into different binding pockets.

This building block is particularly suited for synthesizing 2-substituted or N3-substituted quinazolines and quinazolinones, which are known to be critical for various biological activities.

Proposed Synthetic Protocol

Several modern synthetic methods enable the construction of the quinazoline ring using benzylamines as starting materials.[3][4][5] The following protocol describes a plausible and efficient one-pot synthesis of a 2-(3-chloro-4-methoxyphenyl)quinazoline derivative via an oxidative C-H bond amination reaction.

Reaction: Synthesis of 2-(3-chloro-4-methoxyphenyl)-4-phenylquinazoline

Materials:

  • 2-Aminobenzophenone

  • This compound

  • Molecular Iodine (I₂)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Saturated Sodium Thiosulfate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask, add 2-aminobenzophenone (1.0 mmol, 1 equiv.).

  • Add this compound (1.2 mmol, 1.2 equiv.).

  • Add molecular iodine (I₂) (0.1 mmol, 10 mol%).

  • Add DMSO (3 mL) as the solvent.

  • Equip the flask with a condenser and place it under an oxygen atmosphere (e.g., using an oxygen-filled balloon).

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium thiosulfate solution (to quench excess iodine), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(3-chloro-4-methoxyphenyl)-4-phenylquinazoline.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic pathway.

G cluster_conditions Reaction Conditions reactant1 2-Aminobenzophenone product 2-(3-chloro-4-methoxyphenyl)- 4-phenylquinazoline reactant1:e->product:w + reactant2 3-Chloro-4-methoxy- benzenemethanamine reactant2:e->product:w cond1 I₂ (10 mol%) cond2 DMSO, 100 °C, O₂ cond2->product cond3 8-12 hours caption Proposed synthesis of a quinazoline derivative.

Caption: Proposed synthesis of a quinazoline derivative.

Biological Context: Targeting the EGFR Signaling Pathway

Quinazoline derivatives are renowned for their ability to inhibit EGFR tyrosine kinase. Overactive EGFR signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. The diagram below outlines a simplified view of this critical pathway, which represents a primary target for quinazolines synthesized using the proposed building block.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimer Dimerization & Autophosphorylation EGFR->Dimer Ras Ras Dimer->Ras Activates Raf Raf Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk TF Transcription Factors Erk->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation caption Simplified EGFR signaling pathway.

Caption: Simplified EGFR signaling pathway.

Data from Structurally Related Quinazoline Derivatives

While biological data for the exact product proposed is not yet published, the potential for potent activity can be inferred from structurally related EGFR inhibitors found in the literature. The following tables summarize inhibitory and cytotoxic data for representative quinazoline compounds, demonstrating the scaffold's established anticancer potential.

Table 1: EGFR Kinase Inhibitory Activity of Related Quinazoline Derivatives

Compound ID Substitution Pattern Target IC₅₀ (nM) Reference
1 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline EGFR 0.025 [6]
2 4-(3-Chloro-4-fluoroanilino)-6-alkoxyquinazoline EGFR 5.9 [4]
3 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one EGFR 1.37
4 N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)) EGFR (wt) 47 [5]

| 5 | 4-Anilino-6-(sulfamoyl-aryl)quinazoline | EGFR (T790M) | 9.2 |[4] |

Table 2: Antiproliferative Activity of Related Quinazoline Derivatives Against Cancer Cell Lines

Compound ID Cell Line Cancer Type IC₅₀ (µM) Reference
6a A431 (EGFR overexpressing) Skin 2.62 [7]
7f HCT-116 Colon 2.8 [8]
8d MCF-7 Breast 0.87 [9]
9g K-562 Leukemia 0.622 [10]

| 10b | T98G | Glioblastoma | 2.0 |[8] |

These tables present data for analogous compounds to demonstrate the potential of the quinazoline scaffold. The activity of newly synthesized compounds must be determined experimentally.

Conclusion

This compound is a strategically valuable building block for the synthesis of novel quinazoline derivatives. Established and robust synthetic methodologies can be readily applied to incorporate this fragment, enabling the exploration of new chemical space for drug discovery. Given the well-documented success of quinazolines as anticancer agents, particularly as EGFR inhibitors, the derivatives accessible from this building block are prime candidates for screening and development in oncology programs. The proposed protocols and contextual information serve as a strong starting point for researchers aiming to leverage this versatile scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-methoxybenzenemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-4-methoxybenzenemethanamine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Reductive Amination of 3-Chloro-4-methoxybenzaldehyde

This is a widely used method involving the reaction of 3-chloro-4-methoxybenzaldehyde with an ammonia source, followed by reduction of the intermediate imine.

Question: My reaction yield is low. What are the potential causes and how can I improve it?

Answer: Low yields in reductive amination can stem from several factors:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and the ammonia source to form the imine is a critical equilibrium-driven step.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. Using a dehydrating agent or azeotropic removal of water can drive the equilibrium towards the imine. The choice of ammonia source is also important; ammonium acetate or ammonia in an alcoholic solvent are common choices.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are crucial.

    • Solution: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are preferred reagents as they selectively reduce the imine in the presence of the aldehyde.[1][2] Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition. The pH of the reaction mixture should be maintained between 6 and 7 for optimal reactivity of NaBH3CN.[2]

  • Side Reactions: Over-reduction of the aldehyde to the corresponding alcohol (3-chloro-4-methoxybenzyl alcohol) can occur, especially with less selective reducing agents like sodium borohydride. Dimerization of the product can also be an issue.

    • Solution: Use imine-selective reducing agents. To minimize dimer formation, maintain a suitable concentration of the reactants and control the reaction temperature.

Question: I am observing significant amounts of 3-chloro-4-methoxybenzyl alcohol as a byproduct. How can I prevent this?

Answer: The formation of the corresponding alcohol is a common side reaction resulting from the reduction of the starting aldehyde.

  • Cause: This typically happens when the reducing agent is not selective enough or when the reaction conditions favor aldehyde reduction over imine reduction.

  • Solution:

    • Use a selective reducing agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are highly selective for the reduction of imines over aldehydes and ketones.[1][2]

    • Control the pH: When using NaBH3CN, maintaining a slightly acidic pH (around 6-7) favors the presence of the iminium ion, which is more readily reduced than the aldehyde.[2]

    • Two-step process: Consider a two-step approach where the imine is formed first, followed by the addition of the reducing agent. This can sometimes offer better control over the reaction.

Question: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Answer: Purification challenges often arise from unreacted starting materials and side products.

  • Likely Impurities:

    • Unreacted 3-chloro-4-methoxybenzaldehyde.

    • 3-chloro-4-methoxybenzyl alcohol (from aldehyde reduction).

    • Dimeric byproducts.

  • Purification Strategy:

    • Acid-Base Extraction: As the desired product is a primary amine, it can be separated from non-basic impurities by extraction. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The organic layer containing neutral impurities can then be discarded. Basifying the aqueous layer (e.g., with NaOH) will deprotonate the amine, which can then be extracted back into an organic solvent.

    • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed to separate the product from closely related impurities. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine) is a good starting point.

    • Crystallization: The hydrochloride salt of the product can often be purified by recrystallization.[3]

  • To a solution of 3-chloro-4-methoxybenzaldehyde (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH3CN) (2 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of 1M HCl until the pH is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or acid-base extraction.

Data Presentation: Comparison of Reductive Amination Conditions

Starting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
3-Chloro-4-methoxyacetophenoneAmmonium acetate, Sodium cyanoborohydrideMethanol6061[4]
p-Methoxybenzaldehyden-Butylamine, H2, Co-containing composite-100-15072-96[5]
BenzaldehydeAniline, NaBH4, DOWEX(R)50WX8THFRoom Temp.88-93[6]

Troubleshooting Workflow for Reductive Amination

G start Start: Low Yield in Reductive Amination check_imine Check Imine Formation Efficiency start->check_imine check_reductant Evaluate Reducing Agent and Conditions check_imine->check_reductant Efficient anhydrous Ensure Anhydrous Conditions check_imine->anhydrous Inefficient? check_side_reactions Investigate Side Reactions check_reductant->check_side_reactions Optimal fresh_reductant Use Fresh, Properly Stored Reducing Agent check_reductant->fresh_reductant Suboptimal? over_reduction Check for Over-reduction to Alcohol check_side_reactions->over_reduction Present? dimerization Check for Dimerization check_side_reactions->dimerization Present? dehydrating_agent Use Dehydrating Agent / Azeotropic Removal of Water anhydrous->dehydrating_agent ammonia_source Optimize Ammonia Source (e.g., NH4OAc) dehydrating_agent->ammonia_source ammonia_source->check_reductant selective_reductant Employ Selective Reductant (NaBH3CN, NaBH(OAc)3) fresh_reductant->selective_reductant ph_control Control pH (6-7 for NaBH3CN) selective_reductant->ph_control ph_control->check_side_reactions use_selective_reductant_2 Use Imine-Selective Reductant over_reduction->use_selective_reductant_2 control_concentration Adjust Reactant Concentration dimerization->control_concentration solution Improved Yield use_selective_reductant_2->solution control_concentration->solution

Caption: Troubleshooting logic for low yield in reductive amination.

Route 2: Synthesis from 3-Chloro-4-methoxybenzyl alcohol

This pathway involves the conversion of the benzyl alcohol to a benzyl halide, followed by amination. A common method is the Delepine reaction, which uses hexamethylenetetramine (urotropin).

Question: The chlorination of 3-chloro-4-methoxybenzyl alcohol gives a low yield of 3-chloro-4-methoxybenzyl chloride. How can I improve this step?

Answer: The conversion of a benzyl alcohol to a benzyl chloride can be challenging due to the potential for side reactions.

  • Reagent Choice: Thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) are commonly used.[7] The choice of reagent and solvent can significantly impact the yield.

  • Reaction Conditions:

    • Temperature Control: These reactions are often exothermic. Maintaining a low temperature during the addition of the chlorinating agent can minimize the formation of byproducts.

    • Solvent: A non-polar, aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is often suitable.[7]

    • Work-up: Careful quenching of the excess chlorinating agent is crucial for a clean reaction.

Question: The hydrolysis of the quaternary ammonium salt formed with urotropin is incomplete. What should I do?

Answer: The final step of the Delepine reaction is the acidic hydrolysis of the quaternary ammonium salt to release the primary amine.

  • Acid Concentration: Ensure that a sufficient concentration of a strong acid, such as hydrochloric acid, is used to drive the hydrolysis to completion.[7]

  • Reaction Time and Temperature: The hydrolysis may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time. A temperature of 40-50°C is a good starting point.[7]

  • Chlorination: Dissolve 3-chloro-4-methoxybenzyl alcohol (1 equivalent) in anhydrous THF. Cool the solution to 0°C and slowly add phosphorus oxychloride (1.2 equivalents).[7] Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quaternary Salt Formation: In a separate flask, dissolve hexamethylenetetramine (1.1 equivalents) in ethanol. Add the crude 3-chloro-4-methoxybenzyl chloride solution from the previous step to the hexamethylenetetramine solution. Heat the mixture to 60-70°C and stir for several hours until a precipitate forms.[7]

  • Hydrolysis: Filter the quaternary ammonium salt and wash with cold ethanol. Resuspend the salt in a mixture of ethanol and concentrated hydrochloric acid. Heat the mixture to 40-50°C and stir until the hydrolysis is complete (monitor by TLC).[7]

  • Work-up and Purification: Cool the reaction mixture and filter to remove ammonium chloride. Neutralize the filtrate with a base (e.g., potassium hydroxide) to a pH greater than 7.[7] Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purify by distillation or column chromatography.

Workflow for Synthesis via Delepine Reaction

G start 3-Chloro-4-methoxybenzyl alcohol chlorination Chlorination (POCl3, THF) start->chlorination benzyl_chloride 3-Chloro-4-methoxybenzyl chloride chlorination->benzyl_chloride salt_formation Quaternary Salt Formation (Urotropin, Ethanol) benzyl_chloride->salt_formation quaternary_salt Quaternary Ammonium Salt salt_formation->quaternary_salt hydrolysis Acidic Hydrolysis (HCl, Ethanol) quaternary_salt->hydrolysis product 3-Chloro-4-methoxy- benzenemethanamine hydrolysis->product

Caption: Key steps in the synthesis via the Delepine reaction.

Frequently Asked Questions (FAQs)

Q1: Is it possible to synthesize this compound by direct chlorination of 4-methoxybenzylamine?

A1: While technically possible, direct chlorination of 4-methoxybenzylamine is often problematic for several reasons. The use of chlorine gas is hazardous and requires specialized equipment. The reaction can be difficult to control, leading to the formation of multiple chlorinated products and a low yield of the desired mono-chloro product.[7] A safer alternative is to use sulfonyl chloride in acetic acid.[3]

Q2: What is the role of this compound in drug development?

A2: this compound is a key intermediate in the synthesis of Avanafil, a phosphodiesterase-5 (PDE-5) inhibitor used for the treatment of erectile dysfunction.[8][9]

Q3: Are there any alternative starting materials for the synthesis?

A3: Yes, another potential starting material is 3-chloro-4-methoxybenzonitrile. This could be reduced to the target amine. The reduction of nitriles to primary amines can be achieved using various reagents, such as lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2/Raney Nickel), or other hydride donors.

Q4: What are the key safety precautions to take during the synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

  • Chlorinating agents (SOCl2, POCl3): These are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE).

  • Reducing agents (NaBH3CN, LiAlH4): Sodium cyanoborohydride is toxic. Lithium aluminum hydride is highly reactive with water and can ignite. Handle these reagents with care in an inert atmosphere.

  • Solvents: Many organic solvents are flammable and have associated health risks. Ensure adequate ventilation.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretches of the amine).

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity.

References

Technical Support Center: Purification of 3-Chloro-4-methoxybenzenemethanamine by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions regarding the purification of crude 3-Chloro-4-methoxybenzenemethanamine via distillation.

Physical Properties for Distillation

A summary of the key physical properties of this compound relevant to its purification by distillation is provided below. Understanding these properties is crucial for setting up the distillation apparatus correctly.

PropertyValueReference
Boiling Point (Atmospheric Pressure)263.5 °C at 760 mmHg[1][2]
Boiling Point (Reduced Pressure)110 °C at 0.3 Torr[3]
Molecular Weight171.63 g/mol [2]
Density~1.18 g/cm³[1][3]

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the procedure for the purification of crude this compound using vacuum distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (distillation flask)

  • Short path distillation head with condenser and collection flask(s)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Vacuum pump, tubing, and vacuum gauge

  • Cold trap (recommended)

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

  • Appropriate personal protective equipment (PPE): safety glasses, lab coat, gloves

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry to prevent contamination.

    • Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its volume.

    • Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

  • Apparatus Assembly:

    • Assemble the vacuum distillation apparatus as shown in the standard laboratory setup for vacuum distillation.

    • Lightly grease all ground glass joints to ensure a good seal.

    • Place the thermometer bulb so that the top is level with the side arm leading to the condenser.

    • Insulate the distillation head with glass wool to minimize heat loss.

    • Connect the condenser to a cooling water source.

    • Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Distillation Process:

    • Begin stirring the crude amine in the distillation flask.

    • Slowly and carefully apply the vacuum. The pressure should drop to approximately 0.3 Torr.[3]

    • Once the desired vacuum is achieved and stable, begin to heat the distillation flask gently with the heating mantle.

    • Monitor the temperature closely. You may observe some initial low-boiling impurities distilling over.

    • The main fraction of this compound should begin to distill at approximately 110 °C at a pressure of 0.3 Torr.[3]

    • Collect the purified product in a clean receiving flask. It is advisable to collect a small forerun fraction before collecting the main product.

    • Continue distillation until most of the product has been collected and the temperature begins to rise or drop, or when only a small residue remains in the distillation flask.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool under vacuum.

    • Once the apparatus has cooled to room temperature, slowly and carefully release the vacuum.

    • Disassemble the apparatus and transfer the purified product to a suitable storage container.

Troubleshooting Guide and FAQs

This section addresses common issues and questions that may arise during the distillation of this compound.

Frequently Asked Questions (FAQs):

  • Q1: Why is vacuum distillation necessary for purifying this compound?

    • A1: this compound has a high boiling point at atmospheric pressure (263.5 °C).[1][2] Distilling at this high temperature can lead to thermal decomposition of the compound. Vacuum distillation allows the substance to boil at a much lower temperature (110 °C at 0.3 Torr), minimizing the risk of degradation.[3][4]

  • Q2: What are the signs of thermal decomposition during distillation?

    • A2: Signs of thermal decomposition can include darkening or charring of the material in the distillation flask, an unexpected increase in pressure, or the production of non-condensable gases.

  • Q3: How can I prevent bumping or uneven boiling?

    • A3: Bumping occurs when a liquid becomes superheated and boils violently. To prevent this, always use boiling chips or a magnetic stir bar in the distillation flask to promote smooth boiling.

  • Q4: What should I do if the product solidifies in the condenser?

    • A4: If the product has a high melting point, it may solidify in the condenser. This can be addressed by gently warming the outside of the condenser with a heat gun to melt the solid and allow it to flow into the receiving flask. Ensure the cooling water flow in the condenser is not too cold if this is a recurring issue.

  • Q5: The distilled product is discolored. What could be the cause?

    • A5: Discoloration, such as a pink or brown hue, can be a sign of impurities or slight decomposition.[5] Ensure the starting material is properly dried and that the distillation is carried out at the lowest possible temperature by maintaining a good vacuum. It could also indicate the presence of oxidized impurities from the crude material.

Troubleshooting Common Problems:

  • Problem: Difficulty achieving the target vacuum.

    • Possible Cause: Leaks in the system.

    • Solution: Check all joints and connections for a proper seal. Ensure all glassware is free of cracks. Re-grease joints if necessary. Verify the vacuum pump is functioning correctly.

  • Problem: The compound is not distilling at the expected temperature.

    • Possible Cause 1: The vacuum pressure is not as low as indicated by the gauge.

    • Solution 1: Calibrate or check the vacuum gauge for accuracy.

    • Possible Cause 2: The thermometer is not placed correctly.

    • Solution 2: Ensure the top of the thermometer bulb is level with the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Problem: The distillation rate is very slow.

    • Possible Cause 1: Insufficient heating.

    • Solution 1: Gradually increase the temperature of the heating mantle.

    • Possible Cause 2: Excessive heat loss.

    • Solution 2: Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss.

  • Problem: The pressure is fluctuating during distillation.

    • Possible Cause: Inconsistent boiling or outgassing of volatile impurities.[4]

    • Solution: Ensure smooth and controlled heating. A gradual increase in temperature can help to slowly remove any low-boiling impurities before the main fraction distills.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the vacuum distillation of this compound.

G start Start Distillation issue Problem Encountered start->issue no_distillate No Distillate at Expected Temperature issue->no_distillate No Product pressure_issue Pressure Unstable or Too High issue->pressure_issue Pressure Fluctuation slow_distillation Distillation Rate Too Slow issue->slow_distillation Slow Rate success Distillation Successful issue->success Problem Resolved check_temp Verify Thermometer Placement and Heating no_distillate->check_temp check_vacuum Check Vacuum System for Leaks pressure_issue->check_vacuum check_heating Increase Heating Gradually & Insulate Apparatus slow_distillation->check_heating check_vacuum->issue check_temp->issue check_heating->issue

Caption: Troubleshooting workflow for vacuum distillation.

References

Troubleshooting chlorination side reactions in 4-methoxybenzylamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-methoxybenzylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important intermediate. The following guides and FAQs address specific challenges, with a focus on the prevention and identification of chlorination side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-methoxybenzylamine?

A1: The two most prevalent laboratory-scale methods for synthesizing 4-methoxybenzylamine are the reductive amination of 4-methoxybenzaldehyde and the reduction of 4-methoxybenzonitrile. Catalytic hydrogenation is a common approach for both methods, offering high yields and cleaner reaction profiles.[1][2][3]

Q2: I am observing an unexpected impurity in my final product. How can I identify it?

A2: Impurity identification is best achieved through a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile impurities by their mass-to-charge ratio and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information about the impurity. High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of your product and isolate the impurity for further analysis.[4]

Q3: What are the typical yields and purity I can expect for the synthesis of 4-methoxybenzylamine?

A3: The yield and purity are highly dependent on the chosen synthetic route and the optimization of reaction conditions. Reductive amination of 4-methoxybenzaldehyde can achieve yields of up to 95.78% with a purity of 99.8% under optimized conditions.[5] The reduction of 4-methoxybenzonitrile is also a high-yielding reaction.

Troubleshooting Guide: Chlorination Side Reactions

Unwanted chlorination of the aromatic ring is a potential side reaction during the synthesis of 4-methoxybenzylamine, leading to the formation of 3-chloro-4-methoxybenzylamine. This chlorinated impurity can be difficult to separate from the desired product and can impact downstream applications.

Problem: My final product is contaminated with a chlorinated impurity.

dot

Troubleshooting_Chlorination Start Chlorinated Impurity Detected Source_Investigation Investigate Potential Chlorine Sources Start->Source_Investigation Solvent Chlorinated Solvents (e.g., DCM, Chloroform) Source_Investigation->Solvent Reagents Reagent Quality (e.g., HCl, Reducing Agents) Source_Investigation->Reagents Cross_Contamination Equipment Cross-Contamination Source_Investigation->Cross_Contamination Mitigation Implement Mitigation Strategies Solvent->Mitigation Reagents->Mitigation Cross_Contamination->Mitigation Solvent_Change Switch to Non-Chlorinated Solvents (e.g., Toluene, THF, Methanol) Mitigation->Solvent_Change Reagent_Purity Use High-Purity Reagents Mitigation->Reagent_Purity Equipment_Cleaning Thoroughly Clean Glassware and Equipment Mitigation->Equipment_Cleaning Confirmation Confirm Purity by GC-MS/NMR Solvent_Change->Confirmation Verify Reagent_Purity->Confirmation Verify Equipment_Cleaning->Confirmation Verify

Caption: Troubleshooting workflow for identifying and mitigating chlorination side reactions.

Possible Cause 1: Use of Chlorinated Solvents

Some protocols may utilize chlorinated solvents like dichloromethane (DCM) or chloroform for the reaction or workup. Under certain conditions, these solvents can be a source of reactive chlorine species, leading to electrophilic aromatic substitution on the electron-rich 4-methoxyphenyl ring system.

  • Solution:

    • Whenever possible, substitute chlorinated solvents with non-chlorinated alternatives such as toluene, tetrahydrofuran (THF), methanol, or ethyl acetate.

    • If a chlorinated solvent is unavoidable, ensure the reaction is run at the lowest possible temperature and for the shortest duration necessary to minimize the potential for side reactions.

Possible Cause 2: Impure Reagents

The quality of reagents, particularly acids like hydrochloric acid (HCl) used for pH adjustment or salt formation, can be a source of chlorine. Industrial grades of HCl may contain dissolved chlorine gas (Cl₂), which is a potent electrophilic chlorinating agent. Similarly, some reducing agents might have chloride impurities from their manufacturing process.

  • Solution:

    • Use high-purity, reagent-grade or ACS-grade HCl. If contamination is suspected, sparging the HCl solution with an inert gas like nitrogen or argon can help remove dissolved chlorine.

    • Ensure the purity of other reagents by using reputable suppliers and checking the certificate of analysis.

Possible Cause 3: Cross-Contamination

In a laboratory where chlorination reactions are frequently performed, cross-contamination of glassware or equipment can introduce chlorine sources into your synthesis.

  • Solution:

    • Implement rigorous cleaning protocols for all glassware and equipment. This may include washing with a suitable solvent, followed by an oxidizing cleaning solution (e.g., piranha solution, with extreme caution) and thorough rinsing with deionized water.

    • Dedicate specific glassware for sensitive reactions where trace impurities can be problematic.

Data Presentation

Table 1: Comparison of Synthetic Routes for 4-Methoxybenzylamine

Synthetic RouteStarting MaterialKey ReagentsTypical YieldReported PurityReference
Reductive Amination4-MethoxybenzaldehydeAmmonia, H₂, Catalyst (e.g., Ni, Pd)~96%>99%[5]
Nitrile Reduction4-MethoxybenzonitrileReducing agent (e.g., LiAlH₄, H₂/Catalyst)HighHigh[3]

Experimental Protocols

Protocol 1: Reductive Amination of 4-Methoxybenzaldehyde via Catalytic Hydrogenation

This protocol is adapted from a general procedure for the reductive amination of aldehydes.

  • Reaction Setup: In a high-pressure autoclave, dissolve 4-methoxybenzaldehyde (1 equivalent) in methanol.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Ammonia Addition: Cool the mixture and add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents).

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 4-methoxybenzylamine can be purified by distillation under reduced pressure.

dot

Reductive_Amination_Workflow Start Start: 4-Methoxybenzaldehyde Dissolve Dissolve in Methanol Start->Dissolve Add_Catalyst Add Catalyst (e.g., Raney Ni) Dissolve->Add_Catalyst Add_Ammonia Add Methanolic Ammonia Add_Catalyst->Add_Ammonia Hydrogenation Pressurize with H₂ and Stir Add_Ammonia->Hydrogenation Filter Filter to Remove Catalyst Hydrogenation->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify End End: 4-Methoxybenzylamine Purify->End

Caption: Workflow for the synthesis of 4-methoxybenzylamine via reductive amination.

Protocol 2: Reduction of 4-Methoxybenzonitrile with Lithium Aluminum Hydride (LiAlH₄)

This protocol is a general procedure for nitrile reduction.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.

  • Addition of Nitrile: Dissolve 4-methoxybenzonitrile (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with stirring. Control the rate of addition to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation: Filter the resulting solid and wash it thoroughly with diethyl ether or THF.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 4-methoxybenzylamine. Purify by vacuum distillation.

Analytical Identification of Chlorinated Impurity

GC-MS Analysis:

  • Expected Product (4-methoxybenzylamine): Molecular Ion (M⁺) at m/z = 137. Key fragments may include m/z 122 ([M-NH₂]⁺) and m/z 107 ([M-CH₂NH₂]⁺).

  • Chlorinated Impurity (3-chloro-4-methoxybenzylamine): Look for a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The molecular ions will appear at m/z = 171 and m/z = 173.

¹H NMR Spectroscopy (in CDCl₃, shifts are approximate):

  • 4-Methoxybenzylamine:

    • δ 7.25 (d, 2H, Ar-H)

    • δ 6.85 (d, 2H, Ar-H)

    • δ 3.80 (s, 3H, OCH₃)

    • δ 3.75 (s, 2H, CH₂NH₂)

    • δ 1.5 (br s, 2H, NH₂)

  • 3-Chloro-4-methoxybenzylamine (expected shifts):

    • The aromatic region will show a more complex splitting pattern due to the loss of symmetry. Expect three aromatic protons, likely a doublet, a singlet (or narrow doublet), and a doublet.

    • The CH₂ and OCH₃ signals will be present, possibly with slight shifts compared to the non-chlorinated product.

¹³C NMR Spectroscopy (in CDCl₃, shifts are approximate):

  • 4-Methoxybenzylamine: ~ δ 158 (C-O), 137 (C-CH₂), 128 (Ar-CH), 114 (Ar-CH), 55 (OCH₃), 46 (CH₂).

  • 3-Chloro-4-methoxybenzylamine: The presence of the chlorine atom will cause shifts in the aromatic carbon signals. The carbon bearing the chlorine (C-Cl) will appear in the region of δ 120-130, and adjacent carbons will also be affected.

References

Optimizing reaction conditions for the synthesis of 3-Chloro-4-methoxybenzenemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Chloro-4-methoxybenzenemethanamine, a key intermediate in pharmaceutical development.[1][2][3] This resource is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of this compound, typically achieved through reductive amination of 3-chloro-4-methoxybenzaldehyde, can stem from several factors:

  • Incomplete Imine Formation: The initial condensation of the aldehyde with an amine source (e.g., ammonia or an ammonium salt) to form the imine is a critical equilibrium-driven step.[4] Insufficient removal of water can shift the equilibrium back towards the starting materials.

    • Solution: Consider using a dehydrating agent or azeotropic removal of water if the reaction conditions permit.

  • Side Reaction - Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to 3-chloro-4-methoxybenzyl alcohol.

    • Solution: Employ a milder or more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice for this reason.[5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly impact the reaction rate and equilibrium.

    • Solution: Systematically optimize these parameters. A common starting point is running the reaction at room temperature in a solvent like methanol or tetrahydrofuran (THF).[6][7] Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without passivating the amine.

  • Poor Quality of Reagents: Impurities in the starting aldehyde or reducing agent can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. 3-chloro-4-methoxybenzaldehyde should be free of the corresponding carboxylic acid. The reducing agent should be fresh and stored under appropriate conditions to prevent decomposition.

Q2: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS/NMR). What are the likely impurities and how can I minimize their formation?

A2: The formation of impurities is a common challenge. The most probable side products include:

  • 3-chloro-4-methoxybenzyl alcohol: As mentioned above, this results from the direct reduction of the starting aldehyde.

    • Minimization: Use a selective reducing agent like NaBH(OAc)₃. Adding the reducing agent portion-wise can also help maintain a low concentration, favoring the reduction of the continuously formed imine.

  • N,N-bis(3-chloro-4-methoxybenzyl)amine (Secondary Amine): This "over-alkylation" product arises from the reaction of the desired primary amine product with another molecule of the starting aldehyde and subsequent reduction.[4]

    • Minimization: Using a large excess of the ammonia source (e.g., ammonium acetate) can statistically favor the formation of the primary amine.[8] Running the reaction at lower temperatures can also help control the rate of the second alkylation.

  • Unreacted Starting Material: Incomplete conversion will lead to the presence of 3-chloro-4-methoxybenzaldehyde in the final product.

    • Minimization: Increase the reaction time or temperature, or consider a more potent reducing agent if selectivity is not an issue. Ensure efficient mixing.

Q3: The reaction seems to have stalled and is not proceeding to completion. What steps can I take?

A3: A stalled reaction can be frustrating. Here are some troubleshooting steps:

  • Check the Reducing Agent: The reducing agent may have decomposed due to moisture or age.

    • Solution: Add a fresh batch of the reducing agent. It is good practice to use freshly opened or properly stored reagents.

  • Verify the pH: The pH of the reaction mixture is crucial. If the medium is too acidic, the starting amine will be fully protonated and rendered non-nucleophilic. If it is too basic, imine formation may be slow.

    • Solution: Monitor and adjust the pH of the reaction mixture. For reductive aminations using borohydride reagents, a slightly acidic pH is generally optimal.

  • Increase the Temperature: If the reaction is being run at room temperature, gentle heating may be required to drive it to completion.

    • Solution: Increase the temperature incrementally (e.g., to 40-50 °C) and monitor the reaction progress by TLC or LC-MS. For some protocols, reflux conditions may be necessary.[6]

Q4: What is the recommended purification method for this compound?

A4: The purification strategy will depend on the nature and quantity of the impurities.

  • Acid-Base Extraction: As a primary amine, the product can be separated from non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to a pH > 10, and the free amine can be back-extracted into an organic solvent.

  • Column Chromatography: For removing impurities with similar basicity, silica gel column chromatography is effective. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine (e.g., 1%) to prevent the product from streaking on the acidic silica gel.

  • Crystallization/Salt Formation: The product can be converted to its hydrochloride salt by treating a solution of the free base with HCl (e.g., HCl in ether or isopropanol).[9] The resulting salt is often a crystalline solid that can be purified by recrystallization.[9] The free base can be regenerated by treatment with a base.

Data Presentation: Optimizing Reductive Amination Conditions

The following table summarizes the effect of different reagents and conditions on the yield of reductive amination reactions, based on literature for analogous systems.

Aldehyde (1 mmol)Amine (1 mmol)Reducing System (mmol)SolventConditionsTime (min)Yield (%)Reference
BenzaldehydeAnilineNaBH₄ (1) / Benzoic Acid (1)THFReflux6092[6]
4-ChlorobenzaldehydeAnilineNaBH₄ (1) / Benzoic Acid (1)THFReflux7094[6]
BenzaldehydeAnilineNaBH₄ (1) / DOWEX(R)50WX8 (0.5g)THFRoom Temp2092[7]
4-MethoxybenzaldehydeAnilineNaBH₄ (1) / DOWEX(R)50WX8 (0.5g)THFRoom Temp2593[7]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride and an Acidic Catalyst

This protocol is adapted from general procedures for the reductive amination of aldehydes.[6][7]

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol (5-10 mL per mmol of aldehyde). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 20 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Add water and ethyl acetate to the residue.

  • Extraction and Purification: Separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify by column chromatography or acid-base extraction as described in Q4.

Protocol 2: Synthesis via the Delepine Reaction

This is an alternative route that avoids the direct use of ammonia gas.[10]

  • Formation of the Benzyl Halide: Convert 3-chloro-4-methoxybenzyl alcohol to 3-chloro-4-methoxybenzyl chloride using a suitable chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) in an appropriate solvent like tetrahydrofuran.[10]

  • Quaternary Ammonium Salt Formation: React the 3-chloro-4-methoxybenzyl chloride with hexamethylenetetramine in a solvent such as ethanol at elevated temperature (e.g., 60-70 °C) to form the quaternary ammonium salt.[10]

  • Hydrolysis: Hydrolyze the quaternary ammonium salt under acidic conditions (e.g., with hydrochloric acid) at a controlled temperature (e.g., 40-50 °C).[10]

  • Isolation: Basify the reaction mixture with a base like potassium hydroxide and isolate the final product, this compound, via distillation or extraction.[10]

Visualizations

Experimental Workflow for Reductive Amination

G Workflow for the Reductive Amination Synthesis A 1. Reagent Preparation (Aldehyde, Amine Source, Solvent) B 2. Imine Formation (Stir at RT) A->B Mix C 3. Reduction (Cool, Add Reducing Agent) B->C Equilibrium Reached D 4. Reaction Monitoring (TLC / LC-MS) C->D Stir E 5. Quenching & Work-up D->E Reaction Complete F 6. Extraction & Purification (Column Chromatography / Acid-Base Extraction) E->F Crude Product G Final Product: This compound F->G Pure Product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Guide for Low Yield Start Low Yield Observed Q1 Check for Aldehyde Spot on TLC/LC-MS Start->Q1 Sol1 Incomplete Reaction: - Increase reaction time/temp - Add fresh reducing agent Q1->Sol1 Yes Q2 Check for Alcohol Byproduct Q1->Q2 No End Yield Improved Sol1->End Sol2 Aldehyde Reduction: - Use milder reducing agent (e.g., NaBH(OAc)3) - Control temperature Q2->Sol2 Yes Q3 Check for Secondary Amine Byproduct Q2->Q3 No Sol2->End Sol3 Over-alkylation: - Increase excess of amine source - Lower reaction temperature Q3->Sol3 Yes Q3->End No Sol3->End

Caption: A decision tree for troubleshooting low reaction yields.

References

Stability and degradation of 3-Chloro-4-methoxybenzenemethanamine under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 3-Chloro-4-methoxybenzenemethanamine. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is a combustible solid and should be kept away from heat, sparks, flames, and strong oxidizing agents.[1][2][3]

Q2: What are the known hazardous decomposition products of this compound?

A2: Under fire conditions, hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2]

Q3: Is this compound sensitive to light?

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is expected to be pH-dependent. The primary amine group (pKa predicted to be around 9.01) will be protonated at acidic pH, forming a more water-soluble and potentially more stable hydrochloride salt.[5] Under neutral to basic conditions, the free base is present, which may be more susceptible to oxidative degradation. Hydrolysis of the methoxy group or the chloro substituent is generally not expected under mild conditions but could be forced at extreme pH and temperature.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks observed in HPLC analysis of a recently prepared solution. Degradation of the compound.1. Check solution preparation date and storage: Ensure the solution was freshly prepared and stored properly (protected from light, at an appropriate temperature). 2. Evaluate solvent compatibility: Certain solvents, especially those containing peroxides (e.g., aged ethers) or reactive impurities, can degrade the amine. Use high-purity, peroxide-free solvents. 3. Assess pH of the solution: If using an aqueous buffer, ensure the pH is suitable for the stability of the amine, preferably in the slightly acidic range where the protonated form dominates.
Discoloration of the solid compound upon storage. Oxidation or reaction with atmospheric components.1. Verify storage conditions: Ensure the container is tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen) if high purity is critical.[3] 2. Check for exposure to contaminants: Ensure the compound has not been exposed to reactive vapors or strong oxidizing agents in the storage area.[2]
Inconsistent results in bioassays. Degradation of the compound in the assay medium.1. Perform a stability study in the assay medium: Incubate this compound in the assay medium for the duration of the experiment and analyze for degradation. 2. Identify potential reactive components in the medium: Components such as reactive oxygen species generated by cellular processes or certain additives could be degrading the compound. 3. Consider using a freshly prepared stock solution for each experiment.
Formation of precipitates in aqueous solutions. Poor solubility of the free base or formation of insoluble degradation products.1. Adjust the pH: Lowering the pH of the solution will protonate the amine, increasing its aqueous solubility. 2. Filter the solution: If a precipitate is present, it could be an impurity or a degradation product. Filter the solution before use and consider re-analyzing the purity of the dissolved compound.

Stability and Degradation Data

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Condition Reagent/Parameters Observation Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 80°C, 24h~5% degradation3-Chloro-4-methoxybenzyl alcohol
Basic Hydrolysis 0.1 M NaOH, 80°C, 24h~10% degradation3-Chloro-4-methoxybenzoic acid
Oxidative 3% H₂O₂, RT, 24h~15% degradationN-oxide derivative, Imine derivative
Photolytic (Solution) 1.2 million lux hours, 200 W h/m² UV~8% degradationPhotodegradation products (e.g., dehalogenated species)
Thermal (Solid) 105°C, 72h<2% degradationNo significant degradation observed

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.

    • Incubate the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.

    • Incubate the solution at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method. Compare the results with a similarly prepared control sample stored at refrigerated conditions.

Protocol 2: Forced Degradation by Oxidation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

  • Oxidative Degradation:

    • Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the sample by HPLC and compare it with a control sample.

Protocol 3: Photostability Testing

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a suitable container.

    • Solution State: Prepare a solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Exposure: Expose the samples to a light source capable of emitting both visible and UV light, according to ICH Q1B guidelines (not less than 1.2 million lux hours and 200 W h/m²).

  • Control: Prepare parallel samples wrapped in aluminum foil to protect them from light.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_conditions Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 80°C) stock->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH, 80°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress photo Photolytic Exposure (ICH Q1B) stock->photo Expose to Stress thermal Thermal Stress (105°C, Solid) stock->thermal Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc compare Compare with Control hplc->compare

Caption: Experimental workflow for forced degradation studies.

logical_relationship cluster_properties Chemical Properties cluster_susceptibility Potential Degradation Pathways compound This compound amine Benzylic Amine compound->amine methoxy Methoxy Group compound->methoxy chloro Chloro Substituent compound->chloro oxidation Oxidation (N-oxide, Imine) amine->oxidation Susceptible to hydrolysis Hydrolysis (Extreme pH/Temp) methoxy->hydrolysis Potentially susceptible to photolysis Photodegradation chloro->photolysis Potentially susceptible to

Caption: Potential degradation pathways based on chemical structure.

References

Removal of urotropin byproducts in 3-Chloro-4-methoxybenzenemethanamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-methoxybenzenemethanamine, a key intermediate in the production of certain pharmaceuticals.[1] This guide focuses on the common challenges associated with the Delépine reaction, particularly the removal of byproducts when urotropine (hexamine) is used as the aminating agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary urotropine-related byproducts in the synthesis of this compound?

A1: The primary byproducts originating from urotropine during the acidic hydrolysis step of the Delépine reaction are formaldehyde (or its acetal when an alcohol is used as the solvent) and ammonium chloride.[2][3][4]

Q2: What is the Sommelet reaction, and how can it affect my synthesis?

A2: The Sommelet reaction is a potential side reaction that can occur under certain hydrolysis conditions, leading to the formation of a benzylic aldehyde instead of the desired primary amine.[4][5] Milder hydrolysis conditions may favor the Sommelet reaction.[6]

Q3: My final product is impure. What are the likely contaminants?

A3: Besides the primary byproducts (formaldehyde and ammonium chloride), impurities can include unreacted starting materials (3-chloro-4-methoxybenzyl chloride and urotropine), the intermediate quaternary ammonium salt (if hydrolysis is incomplete), and the Sommelet aldehyde byproduct.

Q4: Is distillation the only method for purifying the final product?

A4: While a Chinese patent suggests distillation as an effective method to achieve high purity (over 99.3%), other purification techniques such as recrystallization or column chromatography can also be employed.[1] A patent also describes a purification method involving recrystallization from a solvent containing a tertiary amine.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 3-Chloro-4-methoxybenzenemethamine.

Issue 1: Low Yield of the Final Product
Potential Cause Troubleshooting Action
Incomplete formation of the quaternary ammonium salt. Ensure the reaction between 3-chloro-4-methoxybenzyl chloride and urotropine is complete. Monitor the reaction by TLC. Consider increasing the reaction time or temperature (a typical range is 60-70°C in ethanol).[1] Using a solvent where the quaternary salt is insoluble can help drive the reaction to completion through precipitation.
Incomplete hydrolysis of the quaternary ammonium salt. Ensure sufficient acid (e.g., concentrated hydrochloric acid) is used and that the hydrolysis is carried out for an adequate duration and temperature (e.g., 40-50°C).[1] Monitor the disappearance of the salt by TLC or other appropriate analytical methods.
Product loss during workup and purification. During the basic workup to liberate the free amine, ensure the pH is sufficiently high (e.g., >7) to deprotonate the amine hydrochloride.[1] When performing extractions, use an appropriate organic solvent and perform multiple extractions to ensure complete recovery. If distilling, ensure the vacuum is adequate and the temperature is controlled to prevent product decomposition.
Prevalence of the Sommelet side reaction. Use of concentrated ethanolic hydrochloric acid for hydrolysis tends to favor the formation of the primary amine (Delépine reaction) over the aldehyde (Sommelet reaction).[4]
Issue 2: Presence of Urotropine-Related Impurities in the Final Product
Impurity Identification Removal Strategy
Formaldehyde/Formaldehyde Acetal Can be detected by GC-MS or derivatization followed by analysis.Aqueous Workup: Formaldehyde is water-soluble and can be largely removed by aqueous washes. Chemical Scavengers: In cases of persistent contamination, consider the use of a formaldehyde scavenger. Amines like monoethanolamine or even ammonia can react with formaldehyde to form water-soluble adducts that can be washed away.[8][9] Distillation: The final product can be purified by vacuum distillation, leaving behind less volatile impurities.[1]
Ammonium Chloride As an inorganic salt, it is insoluble in most organic solvents.Filtration: If ammonium chloride precipitates from the reaction mixture, it can be removed by filtration. Aqueous Extraction: During the workup, ammonium chloride will partition into the aqueous layer.
Unreacted Urotropine/Incompletely Hydrolyzed Salt These are polar, water-soluble compounds.Aqueous Extraction: A thorough aqueous wash of the organic layer containing the product should remove these impurities. Adjusting the pH of the aqueous wash can further enhance their removal.

Experimental Protocols

Synthesis of this compound via the Delépine Reaction

This protocol is adapted from a patented method.[1]

Step 1: Formation of the Quaternary Ammonium Salt

  • Dissolve 3-chloro-4-methoxybenzyl chloride in ethanol.

  • Add urotropine (hexamethylenetetramine) in a molar ratio of approximately 1:1 to 1:1.2 (benzyl chloride:urotropine).

  • Heat the reaction mixture to 60-70°C and stir until the reaction is complete (monitor by TLC). The quaternary ammonium salt may precipitate from the solution.

Step 2: Hydrolysis of the Quaternary Ammonium Salt

  • To the reaction mixture from Step 1, add concentrated hydrochloric acid.

  • Heat the mixture to 40-50°C and stir for a sufficient time to ensure complete hydrolysis.

Step 3: Isolation and Purification of the Product

  • Cool the reaction mixture and adjust the pH to above 7 with an aqueous solution of potassium hydroxide to liberate the free amine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., toluene).

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

Quantitative Data
Parameter Value Reference
Yield 72-85%[1]
Purity (Post-distillation) >99.3%[1]

Visualizations

Logical Workflow for Troubleshooting Impurities

TroubleshootingWorkflow start Impure Product check_byproducts Analyze for urotropine byproducts (Formaldehyde, NH4Cl) start->check_byproducts check_side_products Analyze for Sommelet product (Aldehyde) start->check_side_products check_starting_material Analyze for unreacted starting materials start->check_starting_material aqueous_wash Perform aqueous wash check_byproducts->aqueous_wash scavenger Use Formaldehyde Scavenger check_byproducts->scavenger recrystallization Recrystallization check_side_products->recrystallization chromatography Column Chromatography check_side_products->chromatography distillation Vacuum Distillation check_starting_material->distillation aqueous_wash->distillation pure_product Pure Product distillation->pure_product scavenger->aqueous_wash recrystallization->pure_product chromatography->pure_product

Caption: Troubleshooting workflow for impurity removal.

Signaling Pathway of the Delépine Reaction and Potential Side Reaction

DelepineReaction cluster_main Delépine Reaction cluster_side Sommelet Reaction (Side Reaction) A 3-Chloro-4-methoxybenzyl chloride C Quaternary Ammonium Salt A->C + Urotropine B Urotropine D This compound (Desired Product) C->D Acid Hydrolysis (e.g., conc. HCl/EtOH) E Formaldehyde + NH4Cl (Byproducts) C->E Acid Hydrolysis F 3-Chloro-4-methoxybenzaldehyde (Aldehyde Impurity) C_side Quaternary Ammonium Salt C_side->F Milder Hydrolysis

Caption: Delépine reaction pathway and the competing Sommelet side reaction.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with N-alkylated side products in amine syntheses.

Troubleshooting Guide

This guide addresses common issues encountered during amine synthesis, with a focus on minimizing the formation of over-alkylated products.

Problem Potential Cause Suggested Solution
Low yield of desired mono-alkylated amine and significant formation of di- and tri-alkylated byproducts. The rate of alkylation of the product amine is faster than or comparable to the starting amine.1. Reductive Amination: This is often the most effective method to avoid over-alkylation. Instead of an alkyl halide, an aldehyde or ketone is reacted with the amine to form an imine, which is then reduced.[1][2] 2. Use of a Large Excess of the Starting Amine: This shifts the reaction equilibrium to favor the mono-alkylated product. However, this is not always practical, especially with valuable amines. 3. Employ Protecting Groups: Temporarily block the amine functionality to prevent further reaction after the initial alkylation. The Boc group is a common choice.[3][4]
Reaction does not go to completion, leaving unreacted starting amine. Insufficiently reactive alkylating agent or non-optimal reaction conditions.1. Choice of Leaving Group: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. 2. Solvent and Base Selection: Aprotic polar solvents like DMF or DMSO can enhance the reaction rate. The choice of base is also critical; for instance, cesium carbonate has been shown to be highly effective in promoting selective mono-N-alkylation.[5][6] 3. Temperature: Increasing the reaction temperature can improve conversion, but may also increase the rate of side reactions. Careful optimization is required.
Formation of quaternary ammonium salts. The tertiary amine product is highly nucleophilic and reacts further with the alkylating agent.1. Strict Stoichiometric Control: Use a slight excess of the amine relative to the alkylating agent. 2. Reductive Amination: This method is highly recommended to avoid the formation of quaternary salts.[1] 3. Use of Bulky Reagents: Steric hindrance can disfavor the formation of the tetra-substituted ammonium salt.
Difficulty in purifying the desired amine from alkylated byproducts. Similar polarity and physical properties of the desired product and byproducts.1. Protecting Group Strategy: The use of a protecting group can significantly alter the polarity of the mono-alkylated product, simplifying purification by chromatography. 2. Alternative Synthesis Routes: If purification is consistently problematic, consider a different synthetic approach, such as the Gabriel synthesis for primary amines, which inherently avoids over-alkylation.[7][8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the formation of N-alkylated side products in amine synthesis?

A1: The primary reason is that the product of the initial alkylation (a primary amine forming a secondary amine, or a secondary amine forming a tertiary amine) is often more nucleophilic than the starting amine. This increased nucleophilicity makes the product amine more reactive towards the alkylating agent, leading to a "runaway" reaction where multiple alkyl groups are added.[12]

Q2: How does reductive amination prevent over-alkylation?

A2: Reductive amination involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced to the desired amine.[1] The imine formation is typically a 1:1 reaction, and once the imine is formed and reduced, the resulting amine is not in the presence of a highly reactive alkylating agent, thus preventing further alkylation.[2]

Q3: When should I consider using a protecting group strategy?

A3: A protecting group strategy is advisable when you are working with a valuable amine where using a large excess is not feasible, and when other methods like reductive amination are not suitable for your substrate. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, temporarily converts the amine into a less nucleophilic carbamate, allowing for controlled mono-alkylation.[3][4][13] The protecting group is then removed in a subsequent step.

Q4: What is the Gabriel synthesis and when is it a good choice?

A4: The Gabriel synthesis is a method specifically for preparing primary amines from primary alkyl halides.[7][8][10][11] It utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion is nucleophilic but the resulting N-alkylphthalimide is not, thus preventing over-alkylation.[8][9] This method is an excellent choice when you need to synthesize a primary amine with high purity.[7][11]

Q5: Are there any specific reagents that can promote selective mono-alkylation?

A5: Yes, certain bases have been shown to promote selective mono-N-alkylation. Cesium carbonate (Cs₂CO₃) and cesium hydroxide (CsOH) are particularly effective, often attributed to the "cesium effect," which is thought to involve the formation of a more selective amine-cesium complex.[6][14][15] Using ionic liquids as solvents has also been reported to enhance the selectivity for mono-alkylation.[16][17]

Experimental Protocols

Protocol 1: Reductive Amination of a Primary Amine

This protocol describes a general procedure for the synthesis of a secondary amine from a primary amine and an aldehyde.

  • Imine Formation:

    • In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).

    • Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the mixture.

    • Stir the reaction at room temperature for 1-4 hours. The progress of imine formation can be monitored by TLC or GC-MS.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.).[18][19] NaBH(OAc)₃ is often preferred as it is a milder and more selective reagent that can be added directly to the reaction mixture at the start (direct reductive amination).[18]

    • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc Protection of a Primary Amine

This protocol outlines the procedure for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).[4]

  • Reaction Setup:

    • Dissolve the primary amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of water and acetone.[20]

    • Add a base, such as triethylamine (TEA) or sodium bicarbonate (1.1-1.5 eq.), to the solution.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise to the stirred solution at room temperature.[4]

  • Reaction Monitoring and Completion:

    • Stir the reaction at room temperature for 1-12 hours. The reaction is typically accompanied by the evolution of CO₂ gas.

    • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting N-Boc protected amine is often pure enough for the next step, but can be further purified by column chromatography if necessary.

Visualizations

Experimental_Workflow_Reductive_Amination cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_workup Step 3: Work-up & Purification Start Primary Amine + Aldehyde/Ketone Solvent Add Solvent (e.g., MeOH, DCM) Start->Solvent Dehydrating Add Dehydrating Agent (e.g., MgSO4) Solvent->Dehydrating Stir1 Stir at RT Dehydrating->Stir1 Imine Imine Intermediate Stir1->Imine Cooling Cool to 0°C Imine->Cooling Reducing Add Reducing Agent (e.g., NaBH4) Cooling->Reducing Stir2 Stir and warm to RT Reducing->Stir2 Sec_Amine Secondary Amine Stir2->Sec_Amine Quench Quench Reaction Sec_Amine->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify Final_Product Pure Secondary Amine Purify->Final_Product

Caption: Workflow for Reductive Amination to Synthesize Secondary Amines.

Troubleshooting_Logic Problem High Levels of Over-Alkylation Q1 Is Reductive Amination a viable option for your substrate? Problem->Q1 Sol1 Implement Reductive Amination Protocol Q1->Sol1 Yes Q2 Can a large excess of the starting amine be used? Q1->Q2 No Sol2 Use >5 equivalents of starting amine Q2->Sol2 Yes Q3 Is a multi-step protection/deprotection sequence acceptable? Q2->Q3 No Sol3 Use a Protecting Group (e.g., Boc) Q3->Sol3 Yes Sol4 Optimize reaction conditions: - Lower Temperature - Use Cesium-based base - Change Solvent Q3->Sol4 No

Caption: Troubleshooting Logic for Over-Alkylation in Amine Synthesis.

References

Effective drying techniques for 3-Chloro-4-methoxybenzenemethanamine samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effective drying techniques for 3-Chloro-4-methoxybenzenemethanamine samples.

Troubleshooting Guide

This guide addresses common issues encountered during the drying of this compound and its hydrochloride salt.

ProblemPotential Cause(s)Suggested Solution(s)
Sample remains wet or tacky after drying. - Incomplete solvent removal.- Insufficient drying time.- Hygroscopic nature of the sample absorbing atmospheric moisture.- Extend the drying time.- Increase the drying temperature, ensuring it is below the compound's melting point.- Use a more efficient drying method, such as a vacuum oven.- Ensure the desiccator has fresh, active desiccant.
Sample discoloration (e.g., yellowing) occurs. - Thermal decomposition due to excessive heat.- Oxidation of the amine group.- Lower the drying temperature.- Utilize a vacuum oven to lower the boiling point of residual solvents, allowing for drying at a lower temperature.- Consider drying under an inert atmosphere (e.g., nitrogen or argon).
Formation of clumps or aggregates. - Residual solvent causing particles to stick together.- Electrostatic charging of the fine powder.- Gently grind the sample to break up aggregates after initial drying, then continue drying.- For electrostatic issues, consider using an anti-static gun in a controlled environment.
Low final yield after drying. - Mechanical loss during transfer.- The sample is volatile and has sublimed under vacuum.- Ensure careful transfer of the sample.- If sublimation is suspected, use a cold trap when drying under high vacuum. Monitor the drying process closely.
Inconsistent drying results between batches. - Variation in initial solvent content.- Differences in drying parameters (temperature, pressure, time).- Inconsistent sample loading in the dryer.- Standardize the filtration and washing steps to ensure consistent initial wetness.- Maintain a detailed log of all drying parameters for each batch.- Ensure a uniform, thin layer of the sample for even drying.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for drying this compound?

A1: For optimal results, drying under vacuum is highly recommended. A vacuum oven allows for the efficient removal of residual solvents at a lower temperature, which minimizes the risk of thermal degradation and oxidation of the amine functionality. For small-scale laboratory drying, a vacuum desiccator containing a suitable desiccant like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide is also an effective method.

Q2: What is a safe drying temperature for this compound?

A2: It is crucial to keep the drying temperature well below the melting point of the compound. For the hydrochloride salt of this compound, the melting point is reported to be in the range of 250-255 °C. A conservative drying temperature in a vacuum oven would be in the range of 40-60 °C. This temperature is generally sufficient to remove common organic solvents and water without causing decomposition.

Q3: How do I know when my sample is completely dry?

A3: The most reliable method is to dry the sample to a constant weight. This involves periodically weighing the sample during the drying process until two consecutive weighings, taken several hours apart, show no significant change in mass.

Q4: Can I air-dry my sample?

A4: Air-drying is generally not recommended as the sole drying method for this compound. The amine group can be susceptible to oxidation from atmospheric oxygen, potentially leading to impurities. Furthermore, exposure to atmospheric moisture can be an issue if the compound is hygroscopic. If air-drying is used as a preliminary step, it should be followed by a more robust method like vacuum drying.

Q5: What are the best desiccants to use in a desiccator for this compound?

A5: Anhydrous calcium sulfate (Drierite®) is a good general-purpose desiccant. For more rigorous drying, phosphorus pentoxide (P₂O₅) can be used, although it is more hazardous and requires careful handling. Indicating silica gel can also be used and has the advantage of changing color when it is saturated with moisture, signaling the need for regeneration.

Experimental Protocols

Protocol 1: Drying using a Vacuum Oven
  • Preparation: Place the filtered and washed crystalline sample of this compound in a clean, tared glass dish or on a watch glass. Spread the sample into a thin, even layer to maximize the surface area.

  • Loading: Place the dish containing the sample into the vacuum oven.

  • Evacuation: Close the oven door and begin to slowly apply vacuum to avoid splattering the powder. A vacuum level of 20-30 inches of Hg is typically sufficient.

  • Heating: Once the desired vacuum is achieved, set the oven temperature to 40-60 °C.

  • Drying: Allow the sample to dry under these conditions. For a small laboratory sample (1-10 g), drying for 12-24 hours is a reasonable starting point.

  • Monitoring: To determine if the sample is dry, release the vacuum, carefully remove the sample, and weigh it. Then, return the sample to the vacuum oven and continue drying for another 4-6 hours. Re-weigh the sample. The sample is considered dry when the weight is constant between these intervals.

  • Cooling and Storage: Once dry, turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. Releasing the vacuum with an inert gas like nitrogen is preferable to prevent exposure to air and moisture. Store the dried sample in a tightly sealed container.

Protocol 2: Drying using a Vacuum Desiccator
  • Preparation: Ensure the desiccator contains a fresh, active desiccant in the bottom compartment.

  • Loading: Place the filtered and washed sample, spread on a tared watch glass, onto the desiccator plate.

  • Evacuation: Seal the desiccator and attach it to a vacuum pump. Slowly evacuate the desiccator to the desired vacuum level.

  • Drying: Close the desiccator valve and turn off the vacuum pump. Allow the sample to dry at room temperature. Drying time will be longer than in a vacuum oven, potentially requiring 24-72 hours, depending on the solvent and sample size.

  • Monitoring: Periodically release the vacuum, weigh the sample, and then re-evacuate the desiccator. The sample is dry when a constant weight is achieved.

  • Storage: The dried sample can be stored in the sealed desiccator until needed.

Quantitative Data Summary

The following table provides general guidelines for drying this compound based on typical laboratory practices for similar organic compounds. These values are not experimentally determined for this specific compound and should be used as a starting point for process optimization.

ParameterVacuum Oven DryingVacuum Desiccator Drying
Temperature 40 - 60 °CRoom Temperature
Pressure 20 - 30 inHgAs low as achievable with house vacuum
Typical Time 12 - 24 hours24 - 72 hours
Endpoint Determination Constant weightConstant weight

Visualizations

Drying_Troubleshooting_Workflow start Start: Wet Sample drying_process Apply Drying Technique (e.g., Vacuum Oven) start->drying_process check_dryness Check for Dryness (Visual & Constant Weight) drying_process->check_dryness sample_dry Sample is Dry (Store Properly) check_dryness->sample_dry Yes troubleshoot Troubleshoot Issue check_dryness->troubleshoot No tacky Issue: Tacky/Wet troubleshoot->tacky Sample is Tacky/Wet discolored Issue: Discolored troubleshoot->discolored Sample is Discolored clumped Issue: Clumped troubleshoot->clumped Sample is Clumped extend_time Action: Extend Time /Increase Vacuum tacky->extend_time lower_temp Action: Lower Temp /Use Inert Gas discolored->lower_temp grind_sample Action: Gently Grind & Continue Drying clumped->grind_sample extend_time->drying_process lower_temp->drying_process grind_sample->drying_process

A troubleshooting workflow for drying samples.

Drying_Method_Selection start Start: Need to Dry Sample check_sensitivity Is the sample thermally sensitive? start->check_sensitivity check_scale What is the sample scale? check_sensitivity->check_scale Yes air_dry_caution Not Recommended: Air Drying (with caution) check_sensitivity->air_dry_caution No vacuum_oven Recommended: Vacuum Oven check_scale->vacuum_oven Large Scale vacuum_desiccator Alternative: Vacuum Desiccator check_scale->vacuum_desiccator Small Scale

A logical diagram for selecting a drying method.

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 3-Chloro-4-methoxybenzenemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pharmaceutical Intermediate

3-Chloro-4-methoxybenzenemethanamine is a crucial building block in the synthesis of various pharmaceutical compounds. The efficiency, scalability, and purity of its production are of paramount importance in drug development and manufacturing. This guide provides a comparative analysis of four prominent synthetic routes to this key intermediate, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.

Executive Summary

Four primary synthetic routes to this compound are evaluated:

  • Synthesis from 3-Chloro-4-methoxybenzyl Alcohol: A multi-step, high-yield process involving chlorination, formation of a quaternary ammonium salt, and subsequent hydrolysis.

  • Reductive Amination of 3-Chloro-4-methoxybenzaldehyde: A direct approach that converts the aldehyde to the amine using a reducing agent and an ammonia source.

  • Reduction of 3-Chloro-4-methoxybenzonitrile: A two-step process involving the synthesis of the nitrile precursor followed by its reduction.

  • Gabriel Synthesis from 3-Chloro-4-methoxybenzyl Chloride: A classic method for preparing primary amines from alkyl halides, offering high purity and avoiding over-alkylation.

The selection of the optimal route depends on factors such as desired scale, purity requirements, cost of starting materials, and safety considerations. The route commencing from 3-Chloro-4-methoxybenzyl alcohol offers a well-documented and high-yielding pathway, making it suitable for larger-scale production where high purity is critical.

Comparative Data

Parameter Route 1: From Benzyl Alcohol Route 2: Reductive Amination Route 3: From Benzonitrile Route 4: Gabriel Synthesis
Starting Material 3-Chloro-4-methoxybenzyl Alcohol3-Chloro-4-methoxybenzaldehyde3-Chloro-4-methoxybenzonitrile3-Chloro-4-methoxybenzyl Chloride
Key Reagents POCl₃, Hexamethylenetetramine, HClNH₃ (aq.), H₂, Iron CatalystNaCN, Reducing Agent (e.g., LiAlH₄)Potassium Phthalimide, Hydrazine
Overall Yield 72-85%[1]Good (expected)Moderate (expected)Good (expected)
Product Purity >99.3%[1]Variable, potential for side productsGenerally high after purificationHigh
Number of Steps 3122
Reaction Conditions Moderate temperatures (30-80°C)[1]Elevated temperature and pressureVariable, can require harsh reducing agentsModerate temperatures
Key Advantages High yield and purity, well-documentedAtom-economical, direct conversionUtilizes a stable intermediateHigh purity, avoids over-alkylation
Key Disadvantages Multiple stepsPotential for side-products (di- and tri-alkylation), requires pressure equipmentUse of toxic cyanide, potentially harsh reducing agentsUse of phthalimide and hydrazine, can be less atom-economical

Experimental Protocols

Route 1: Synthesis from 3-Chloro-4-methoxybenzyl Alcohol

This route proceeds in three main steps, offering high yields and exceptional purity.[1]

Step 1: Synthesis of 3-Chloro-4-methoxybenzyl Chloride To a solution of 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran, phosphorus oxychloride (1.0-1.5 molar equivalents) is added. The reaction mixture is heated to 35-45°C. After completion of the reaction, the mixture is worked up to isolate the 3-chloro-4-methoxybenzyl chloride intermediate.

Step 2: Formation of the Quaternary Ammonium Salt The crude 3-chloro-4-methoxybenzyl chloride is dissolved in ethanol, and hexamethylenetetramine (1.0-1.2 molar equivalents) is added. The mixture is heated to 60-75°C to form the corresponding quaternary ammonium salt.

Step 3: Hydrolysis to this compound The quaternary ammonium salt is subjected to hydrolysis with hydrochloric acid at a temperature of 40-50°C. Following hydrolysis, the reaction mixture is basified with potassium hydroxide to a pH greater than 7, and the final product is isolated by distillation. This process yields this compound in 72-85% yield with a purity of over 99.3%.[1]

Route 2: Reductive Amination of 3-Chloro-4-methoxybenzaldehyde

Experimental Protocol (Adapted): In a pressure reactor, 3-chloro-4-methoxybenzaldehyde (0.5 mmol) is combined with an iron catalyst (e.g., 10 mol% Fe/(N)SiC). Aqueous ammonia (25%, 3.5 mL) is added as the ammonia source and solvent. The reactor is sealed, pressurized with hydrogen gas (6.5 MPa), and heated to 130°C for 20 hours. After cooling, the reaction mixture is worked up by extracting the product into an organic solvent. The product is then isolated as its hydrochloride salt. For analogous aromatic aldehydes, this method has been shown to produce good yields of the corresponding primary amines.[2]

Route 3: Reduction of 3-Chloro-4-methoxybenzonitrile

This route involves the initial synthesis of the benzonitrile followed by its reduction.

Step 1: Synthesis of 3-Chloro-4-methoxybenzonitrile A common method for the synthesis of the required benzonitrile is the Sandmeyer reaction starting from 3-chloro-4-methoxyaniline. A more direct route involves the reaction of 3-chloro-4-methoxybenzyl chloride with sodium cyanide. In a typical procedure, 3-chloro-4-methoxybenzyl chloride is added to a solution of sodium cyanide in dimethyl sulfoxide at 40-45°C. The reaction is stirred for several hours, followed by an aqueous workup and extraction with ether to yield 3-chloro-4-methoxybenzonitrile.[3]

Step 2: Reduction to this compound The reduction of the nitrile to the primary amine can be achieved using various reducing agents. A common laboratory-scale method involves the use of lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (THF). The nitrile is added to a suspension of LiAlH₄ in THF and the reaction is typically refluxed. After the reaction is complete, a careful workup is required to quench the excess reducing agent and isolate the amine. Catalytic hydrogenation is another viable method for this reduction on a larger scale.

Route 4: Gabriel Synthesis from 3-Chloro-4-methoxybenzyl Chloride

The Gabriel synthesis is a well-established method for the preparation of primary amines, known for its ability to avoid the formation of over-alkylated byproducts.[3]

Step 1: N-Alkylation of Potassium Phthalimide Potassium phthalimide is reacted with 3-chloro-4-methoxybenzyl chloride (the intermediate from Route 1) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the Sₙ2 reaction, forming N-(3-chloro-4-methoxybenzyl)phthalimide.

Step 2: Cleavage of the Phthalimide The resulting N-alkylphthalimide is then cleaved to release the primary amine. A common and mild method for this cleavage is the Ing-Manske procedure, which involves refluxing the N-alkylphthalimide with hydrazine hydrate in ethanol.[4] This results in the precipitation of phthalhydrazide, and the desired this compound can be isolated from the filtrate after an appropriate workup.

Synthesis Route Diagrams

Route1 start 3-Chloro-4-methoxybenzyl Alcohol intermediate1 3-Chloro-4-methoxybenzyl Chloride start->intermediate1 POCl₃, THF, 35-45°C intermediate2 Quaternary Ammonium Salt intermediate1->intermediate2 Hexamethylenetetramine, Ethanol, 60-75°C end_product 3-Chloro-4-methoxy- benzenemethanamine intermediate2->end_product HCl, H₂O, 40-50°C then KOH

Caption: Route 1: From 3-Chloro-4-methoxybenzyl Alcohol.

Route2 start 3-Chloro-4-methoxy- benzaldehyde end_product 3-Chloro-4-methoxy- benzenemethanamine start->end_product NH₃ (aq.), H₂, Fe Catalyst, 130°C, 6.5 MPa

Caption: Route 2: Reductive Amination.

Route3 start 3-Chloro-4-methoxy- benzyl Chloride intermediate 3-Chloro-4-methoxy- benzonitrile start->intermediate NaCN, DMSO, 40-45°C end_product 3-Chloro-4-methoxy- benzenemethanamine intermediate->end_product Reducing Agent (e.g., LiAlH₄, THF)

Caption: Route 3: From 3-Chloro-4-methoxybenzonitrile.

Route4 start 3-Chloro-4-methoxy- benzyl Chloride intermediate N-(3-chloro-4-methoxy- benzyl)phthalimide start->intermediate Potassium Phthalimide, DMF end_product 3-Chloro-4-methoxy- benzenemethanamine intermediate->end_product Hydrazine Hydrate, Ethanol, Reflux

Caption: Route 4: Gabriel Synthesis.

References

The Influence of Aromatic Ring Substituents on the Reactivity of Benzenemethanamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle interplay between molecular structure and chemical reactivity is paramount. Benzenemethanamine (benzylamine) and its derivatives are ubiquitous structural motifs in pharmaceuticals and agrochemicals. The reactivity of the aminomethyl group is critically influenced by the nature and position of substituents on the benzene ring. This guide provides a comparative analysis of the reactivity of substituted benzenemethanamines, supported by experimental data, to aid in reaction design, synthesis optimization, and the prediction of metabolic pathways.

The reactivity of substituted benzenemethanamines is a classic example of linear free-energy relationships, where electronic effects of substituents are quantitatively correlated with reaction rates.[1][2] Electron-donating groups (EDGs) on the aromatic ring, such as methoxy (-OCH3) and methyl (-CH3), generally increase the nucleophilicity and reactivity of the amino group by pushing electron density into the ring and towards the benzylic carbon.[3][4] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) and chloro (-Cl) decrease reactivity by pulling electron density away from the reaction center.[3][4]

Comparative Reactivity in Oxidation Reactions

The oxidation of benzenemethanamines to the corresponding imines or aldehydes is a fundamental transformation. The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring.

A kinetic study on the oxidation of para- and meta-substituted benzylamines by cetyltrimethylammonium permanganate (CTAP) revealed a clear trend in reactivity.[5] The reaction is first-order with respect to both the amine and CTAP. The presence of electron-donating groups accelerates the reaction, while electron-withdrawing groups retard it. This is consistent with a mechanism involving a hydride-ion transfer from the amine to the oxidant in the rate-determining step, which is facilitated by increased electron density at the benzylic carbon.[5]

Similarly, the oxidation of substituted benzylamines with N-chlorosuccinimide (NCS) to the corresponding benzaldehydes also demonstrates a strong dependence on substituent effects.[6] The reaction is first-order with respect to both NCS and the amine, with the unprotonated benzylamine being the reactive species.[6] A substantial primary kinetic isotope effect (kH/kD = 6.20) was observed for the oxidation of [α,α-²H₂]benzylamine, confirming the cleavage of the C-H bond in the rate-determining step.[6]

Substituent (X) in X-C₆H₄CH₂NH₂Oxidizing AgentSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Relative Rate (kₓ/kн)Reference
p-OCH₃CTAP1.85 (at 293 K)18.5[5]
p-CH₃CTAP0.45 (at 293 K)4.5[5]
HCTAP0.10 (at 293 K)1.0[5]
p-ClCTAP0.03 (at 293 K)0.3[5]
m-NO₂CTAP0.002 (at 293 K)0.02[5]
p-OCH₃NCS1.38 (at 298 K)13.8[6]
p-CH₃NCS0.38 (at 298 K)3.8[6]
HNCS0.10 (at 298 K)1.0[6]
p-ClNCS0.04 (at 298 K)0.4[6]
m-NO₂NCS0.003 (at 298 K)0.03[6]

Table 1: Comparative Second-Order Rate Constants for the Oxidation of Substituted Benzenemethanamines.

Comparative Reactivity in Nucleophilic Reactions

The lone pair of electrons on the nitrogen atom of benzenemethanamines allows them to act as nucleophiles in a variety of reactions, including additions to activated alkenes and substitutions.

The kinetics of the addition of substituted benzylamines to β-nitrostyrene in acetonitrile have been studied, revealing a reaction that proceeds through both an uncatalyzed and a base-catalyzed pathway.[7][8] The nucleophilic attack of the amine on the β-carbon of the nitrostyrene is the rate-determining step. As expected, electron-donating substituents on the benzylamine increase the rate of the nucleophilic addition, while electron-withdrawing groups decrease it.[7]

In nucleophilic substitution reactions, such as the reaction of substituted benzylamines with benzyl bromide, a similar trend is observed. The reaction follows second-order kinetics, and the rate is enhanced by electron-donating groups and diminished by electron-withdrawing groups on the nucleophilic benzylamine.[3] This is consistent with an SN2-type mechanism where the amine attacks the electrophilic carbon of benzyl bromide.[3]

Substituent (X) in X-C₆H₄CH₂NH₂ElectrophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Relative Rate (kₓ/kн)Reference
p-OCH₃Benzyl Bromide1.95 x 10⁻³ (at 303 K)4.88[3]
p-CH₃Benzyl Bromide0.85 x 10⁻³ (at 303 K)2.13[3]
HBenzyl Bromide0.40 x 10⁻³ (at 303 K)1.00[3]
p-ClBenzyl Bromide0.18 x 10⁻³ (at 303 K)0.45[3]
m-NO₂Benzyl Bromide0.05 x 10⁻³ (at 303 K)0.13[3]
p-OCH₃β-Nitrostyrene (uncatalyzed)2.50 x 10⁻³ (at 298 K)5.00[7]
p-CH₃β-Nitrostyrene (uncatalyzed)1.20 x 10⁻³ (at 298 K)2.40[7]
Hβ-Nitrostyrene (uncatalyzed)0.50 x 10⁻³ (at 298 K)1.00[7]
p-Clβ-Nitrostyrene (uncatalyzed)0.22 x 10⁻³ (at 298 K)0.44[7]
m-NO₂β-Nitrostyrene (uncatalyzed)0.06 x 10⁻³ (at 298 K)0.12[7]

Table 2: Comparative Second-Order Rate Constants for Nucleophilic Reactions of Substituted Benzenemethanamines.

Experimental Protocols

General Procedure for Kinetic Measurements in Oxidation Reactions

The kinetic studies were conducted under pseudo-first-order conditions, with a large excess of the benzenemethanamine over the oxidizing agent (e.g., CTAP or NCS).[5][6] The reactions were typically carried out in a suitable solvent, such as dichloromethane or a buffered alkaline solution, at a constant temperature.[5][6] The progress of the reaction was monitored spectrophotometrically by following the disappearance of the oxidizing agent at its characteristic wavelength (e.g., 529 nm for CTAP).[5] The pseudo-first-order rate constants (k_obs) were determined from the slope of the linear plots of log[oxidant] versus time. The second-order rate constants (k₂) were then calculated by dividing k_obs by the concentration of the amine.[5][6]

General Procedure for Kinetic Measurements in Nucleophilic Addition Reactions

The kinetics of the addition of substituted benzylamines to β-nitrostyrene were also studied under pseudo-first-order conditions, with an excess of the amine.[7] The reaction was followed spectrophotometrically by monitoring the disappearance of the β-nitrostyrene. The observed pseudo-first-order rate constants were plotted against the amine concentration to determine the rate constants for the uncatalyzed and catalyzed pathways.[7]

Visualizing Reaction Mechanisms and Workflows

Oxidation_Mechanism cluster_reactants Reactants cluster_transition_state Rate-Determining Step cluster_products Products Amine Substituted Benzenemethanamine TS Transition State (Hydride Transfer) Amine->TS Slow Oxidant Oxidizing Agent (e.g., CTAP) Oxidant->TS Imine Substituted Iminomethane TS->Imine Fast Reduced_Oxidant Reduced Oxidant TS->Reduced_Oxidant

Caption: Generalized mechanism for the oxidation of substituted benzenemethanamines.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare solutions of substituted benzenemethanamines and reactant C Mix reactants under pseudo-first-order conditions A->C B Set up temperature-controlled spectrophotometer B->C D Monitor absorbance change over time at λmax C->D E Plot ln(Absorbance) vs. time D->E F Determine pseudo-first-order rate constant (k_obs) from slope E->F G Calculate second-order rate constant (k₂) F->G H Compare k₂ values for different substituents G->H

Caption: Workflow for determining the comparative reactivity of benzenemethanamines.

References

Structure-Activity Relationship of 3-Chloro-4-methoxybenzenemethanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the 3-Chloro-4-methoxybenzenemethanamine scaffold, with a focus on their interaction with monoamine transporters. Due to the limited availability of a comprehensive SAR study on a series of directly substituted this compound derivatives, this guide leverages data from structurally analogous compounds, particularly those bearing chloro and methoxy substitutions on a benzylamine or related framework. The primary targets discussed are the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), key proteins in regulating neurotransmitter levels in the central nervous system.

Quantitative Analysis of Monoamine Transporter Affinity

The following table summarizes the binding affinities (Ki, in nM) of a series of tropane analogues, which share structural similarities with this compound derivatives, for the human dopamine, serotonin, and norepinephrine transporters. The data is extracted from a study on 3α-arylmethoxy-3β-arylnortropanes, providing valuable insights into the effects of substitutions on transporter affinity.

Compound IDR1 (3α-arylmethoxy)R2 (3β-aryl)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)
7b 4-chlorophenylmethoxyphenyl226101
7c 3,4-dichlorophenylmethoxyphenyl1300.061108
7e 4-methoxyphenylmethoxyphenyl28012450
7i 4-chlorophenylmethoxy3,4-dichlorophenyl>10001.8350

Note on Data: The presented data is from a study on nortropane derivatives, which serve as a proxy to understand the potential SAR of this compound derivatives. The 3α-arylmethoxy and 3β-aryl substitutions on the nortropane scaffold provide insights into how chloro and methoxy-substituted phenyl rings influence binding to monoamine transporters. For instance, the high SERT affinity of compound 7c , which possesses a 3,4-dichlorophenylmethoxy group, suggests that a similar substitution pattern on a benzenemethanamine scaffold could also confer potent SERT inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of compounds targeting monoamine transporters.

Radioligand Binding Assays for DAT, SERT, and NET

This in vitro assay measures the ability of a test compound to displace a radiolabeled ligand from its target transporter, thus determining the compound's binding affinity (Ki).

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.

  • Test compounds (this compound derivatives and analogues).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assays

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes (isolated nerve terminals).

Materials:

  • Rat striatal (for DAT) or cortical (for SERT and NET) tissue.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

  • Test compounds.

  • Krebs-Ringer-HEPES buffer.

Procedure:

  • Synaptosome Preparation: Homogenize the brain tissue in ice-cold buffer and centrifuge to obtain a crude synaptosomal pellet.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding the respective radiolabeled neurotransmitter.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for SAR studies.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 3-Chloro-4-methoxy- benzenemethanamine Scaffold synthesis Chemical Modification (e.g., N-alkylation, ring substitution) start->synthesis derivatives Library of Derivatives synthesis->derivatives binding Radioligand Binding Assays (DAT, SERT, NET) derivatives->binding uptake Synaptosomal Uptake Assays (DA, 5-HT, NE) derivatives->uptake sar Structure-Activity Relationship (SAR) Analysis binding->sar uptake->sar lead_opt Lead Optimization sar->lead_opt dopamine_transporter_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_interaction Drug Interaction DA_vesicle Dopamine Vesicle DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_cytosol Cytosolic Dopamine DAT->DA_cytosol DA_cytosol->DA_vesicle Repackaging DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding signaling Postsynaptic Signaling DA_receptor->signaling drug 3-Chloro-4-methoxy- benzenemethanamine Derivative drug->DAT Inhibition serotonin_transporter_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_interaction Drug Interaction SERT_vesicle Serotonin Vesicle SERT_synapse Serotonin (5-HT) SERT_vesicle->SERT_synapse Release SERT Serotonin Transporter (SERT) SERT_cytosol Cytosolic Serotonin SERT->SERT_cytosol SERT_cytosol->SERT_vesicle Repackaging SERT_synapse->SERT Reuptake SERT_receptor Serotonin Receptor SERT_synapse->SERT_receptor Binding signaling Postsynaptic Signaling SERT_receptor->signaling drug 3-Chloro-4-methoxy- benzenemethanamine Derivative drug->SERT Inhibition

Spectroscopic comparison of 3-Chloro-4-methoxybenzenemethanamine with its isomers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of drug discovery and development, the precise identification and characterization of molecular structures are paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different biological activities. This guide provides a detailed spectroscopic comparison of 3-Chloro-4-methoxybenzenemethanamine, a key building block in medicinal chemistry, with its positional isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we delineate the unique spectral fingerprints of these closely related molecules, offering a crucial resource for researchers in the field.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. While experimental data for the target compound is available, the data for its isomers is largely predicted based on established principles of substituent effects on spectroscopic properties. These predictions highlight the expected differences in their spectra, aiding in their differentiation.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundAromatic Protons (δ, ppm)-CH₂- Protons (δ, ppm)-OCH₃ Protons (δ, ppm)Aromatic Carbons (δ, ppm)-CH₂- Carbon (δ, ppm)-OCH₃ Carbon (δ, ppm)
This compound [1][2]7.27 (d, J=2.1 Hz), 7.21 (dd, J=8.3, 2.1 Hz), 6.88 (d, J=8.3 Hz)~3.75 (s)~3.87 (s)~154.0, ~131.5, ~129.0, ~127.0, ~122.0, ~111.5~45.0~56.0
4-Chloro-2-methoxybenzenemethanamine (Predicted) ~7.2 (d, J=8.0 Hz), ~6.9 (d, J=2.0 Hz), ~6.8 (dd, J=8.0, 2.0 Hz)~3.8 (s)~3.8 (s)Distinct shifts due to ortho-methoxy and para-chloro groups~45.0~56.0
5-Chloro-2-methoxybenzenemethanamine (Predicted) ~7.2 (d, J=8.5 Hz), ~6.8 (d, J=2.5 Hz), ~6.7 (dd, J=8.5, 2.5 Hz)~3.8 (s)~3.9 (s)Shifts influenced by ortho-methoxy and meta-chloro groups~45.0~56.0
2-Chloro-5-methoxybenzenemethanamine (Predicted) ~7.2 (d, J=8.5 Hz), ~6.8 (d, J=2.5 Hz), ~6.7 (dd, J=8.5, 2.5 Hz)~3.8 (s)~3.8 (s)Unique shifts from ortho-chloro and meta-methoxy arrangement~45.0~56.0
4-Chloro-3-methoxybenzenemethanamine (Predicted) [3]~7.3 (d, J=8.0 Hz), ~6.9 (d, J=2.0 Hz), ~6.8 (dd, J=8.0, 2.0 Hz)~3.8 (s)~3.9 (s)Characteristic shifts from meta-methoxy and para-chloro substitution~45.0~56.0

Table 2: IR and Mass Spectrometry Data

CompoundKey IR Absorptions (cm⁻¹)Molecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound [4][5]3370, 3280 (N-H str), 2930, 2840 (C-H str), 1610, 1500 (C=C str), 1250 (C-O str), 810 (C-Cl str)171/173 (M/M+2, ~3:1 ratio)156 (M-NH₂), 140 (M-CH₂NH₂), 127 (M-C₂H₄N), 99
4-Chloro-2-methoxybenzenemethanamine (Predicted) Similar to 3-Chloro-4-methoxy isomer with shifts in the fingerprint region (below 1500 cm⁻¹)171/173 (M/M+2, ~3:1 ratio)Similar fragmentation pattern with potential differences in fragment ion intensities
5-Chloro-2-methoxybenzenemethanamine (Predicted) Characteristic shifts in C-H out-of-plane bending due to substitution pattern171/173 (M/M+2, ~3:1 ratio)Similar fragmentation pattern with potential differences in fragment ion intensities
2-Chloro-5-methoxybenzenemethanamine (Predicted) Distinguishable fingerprint region based on the unique substitution pattern171/173 (M/M+2, ~3:1 ratio)Similar fragmentation pattern with potential differences in fragment ion intensities
4-Chloro-3-methoxybenzenemethanamine (Predicted) Unique absorptions in the fingerprint region reflecting the meta/para substitution171/173 (M/M+2, ~3:1 ratio)Similar fragmentation pattern with potential differences in fragment ion intensities

Experimental Protocols

The following are general protocols for the spectroscopic techniques used in the analysis of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time with a greater number of scans (e.g., 1024 or more) is necessary. A relaxation delay of 2-5 seconds is typically used.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy[6][7]
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the neat liquid or solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Spectrum: Record the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)[8][9]
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample molecules using an appropriate technique. Electron Ionization (EI) is commonly used for volatile, thermally stable compounds and provides characteristic fragmentation patterns.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z. The presence of a chlorine atom is readily identified by the characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio.[6][7]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the isomeric compounds.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample Isomer Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups Fingerprint Region IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Comparison Isomer Identification & Structural Elucidation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: General workflow for spectroscopic analysis of isomers.

By following these protocols and utilizing the comparative data provided, researchers can confidently distinguish between this compound and its isomers, ensuring the correct starting materials for their synthetic endeavors and contributing to the advancement of drug discovery and development.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Chloro-4-methoxybenzenemethanamine, a key intermediate in the manufacturing of pharmaceuticals like Avanafil, can be approached through several synthetic pathways.[1] The choice of reagents is critical and can significantly impact yield, purity, safety, and scalability. This guide provides an objective comparison of alternative reagents for the primary synthetic routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

There are three primary strategies for synthesizing this compound:

  • Reduction of 3-Chloro-4-methoxybenzonitrile: This is a widely used and versatile one-step method starting from a readily available nitrile precursor.

  • Reductive Amination of 3-chloro-4-methoxybenzaldehyde: This approach involves the formation of an imine from the corresponding aldehyde, which is then reduced to the target amine.

  • Amination of 3-chloro-4-methoxybenzyl chloride: This route proceeds via a nucleophilic substitution on a benzyl halide intermediate.

G cluster_0 Starting Materials cluster_1 Synthetic Routes Nitrile 3-Chloro-4- methoxybenzonitrile RouteA Route A: Nitrile Reduction Nitrile->RouteA Aldehyde 3-Chloro-4- methoxybenzaldehyde RouteB Route B: Reductive Amination Aldehyde->RouteB Alcohol 3-Chloro-4- methoxybenzyl alcohol RouteC Route C: Benzyl Halide Amination Alcohol->RouteC Target This compound RouteA->Target RouteB->Target RouteC->Target

Caption: High-level overview of the main synthetic routes.

Route A: Reduction of 3-Chloro-4-methoxybenzonitrile

The reduction of the nitrile functional group is a direct and efficient method to produce the corresponding primary amine. A variety of reducing agents can accomplish this transformation, each with distinct advantages and disadvantages.

G start 3-Chloro-4-methoxybenzonitrile reagents Reducing Agent (e.g., LiAlH4, Raney Ni/H2, NaBH4/Catalyst, Boranes) start->reagents Reduction product This compound reagents->product

Caption: General workflow for the reduction of the nitrile precursor.

Comparison of Reducing Agents for Nitrile Reduction
Reagent SystemTypical YieldReaction ConditionsAdvantagesDisadvantages
LiAlH₄ Good to Excellent0°C to reflux in ether (e.g., THF, diethyl ether)Powerful and widely used reducing agent.[2]Pyrophoric, reacts violently with water, can reduce other functional groups.[3]
Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) Good to ExcellentElevated H₂ pressure (e.g., 0.5-1.5 MPa), 80-120°C.[4]Economical for large-scale production, environmentally friendly ("green") chemistry.[4][5]May require high pressure/temperature; risk of forming secondary/tertiary amines; potential for dehalogenation.[4][5][6]
**Borane Complexes (BH₃-THF, BH₃-SMe₂) **ExcellentReflux in THFHigh yields, good functional group tolerance.[6]BH₃-THF can be unstable; BH₃-SMe₂ has a strong, unpleasant odor.[6]
Raney Ni / KBH₄ 92-93% (aliphatic/aromatic nitriles)[7][8]Room temperature in dry ethanolMild conditions, high yields of primary amines, avoids high-pressure H₂, minimal side products.[7][8]Requires preparation of active Raney Ni catalyst.
NiCl₂ / NaBH₄ Good to Excellent0°C to room temperature in methanolCatalytic in NiCl₂, reduces toxicity, resilient to air and moisture, simple protocol.[9][10]Requires excess NaBH₄.[9]
CoCl₂ / NaBH₄ GoodRoom temperature in methanol or aqueous THFForms a highly active cobalt boride catalyst in situ, allows for reduction in aqueous solutions.[11]Requires a large excess of NaBH₄.[11]
Featured Experimental Protocols for Nitrile Reduction

Protocol 1: Reduction using Raney Ni / KBH₄ [7][8]

  • To a 50 mL flask, add dry ethanol (25 mL), Raney Ni (moist weight 0.64 g, ~10 mmol), and potassium borohydride (KBH₄, 2.16 g, 40 mmol).

  • While stirring, add 3-Chloro-4-methoxybenzonitrile (10 mmol).

  • Stir the mixture vigorously at room temperature for 45-60 minutes.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Evaporate the organic solvent. Dissolve the residue in ethyl acetate and wash with water to isolate the product.

Protocol 2: Catalytic Reduction using NiCl₂ / NaBH₄ [9]

  • Dissolve 3-Chloro-4-methoxybenzonitrile (1 equiv.) and di-tert-butyl dicarbonate (Boc₂O, 2 equiv.) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.1 equiv.) to the solution.

  • Add sodium borohydride (NaBH₄, 7 equiv.) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 15 hours.

  • Upon completion, the reaction yields the Boc-protected amine, which can be deprotected under acidic conditions. Note: The in-situ protection traps the primary amine, preventing the formation of secondary amine byproducts.[9]

Route B: Reductive Amination of 3-chloro-4-methoxybenzaldehyde

This two-step, one-pot process is a powerful method for forming C-N bonds. It avoids the over-alkylation issues often seen with direct alkylation of amines.[12] The aldehyde first reacts with an amine source (e.g., ammonia) to form an imine or iminium ion, which is subsequently reduced by a selective reagent.

G aldehyde 3-Chloro-4- methoxybenzaldehyde imine Imine / Iminium Ion Intermediate aldehyde->imine + amine_source Amine Source (e.g., NH₃, NH₄OAc) amine_source->imine product This compound imine->product Reduction reducer Selective Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reducer->product

Caption: Workflow for the reductive amination pathway.

Comparison of Reagents for Reductive Amination
ReagentTypical YieldReaction ConditionsAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH₃CN) ExcellentpH 6-7 in solvents like methanolSelectively reduces iminium ions in the presence of carbonyls.[12][13]Highly toxic due to the presence of cyanide.[13]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) ExcellentRoom temperature in solvents like dichloroethane (DCE) or THF, often with acetic acid.Milder, less toxic, and often more effective than NaBH₃CN; does not require pH control.[12][13]Can be more expensive.
NaBH₄ / Catalyst Good to ExcellentRoom temperature to 40°CUses a cheaper borohydride source; catalysts like recyclable iron-based Lewis acids make the process greener.[14][15]May require specific catalysts that are not commercially available.
Featured Experimental Protocol for Reductive Amination

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride [13]

  • To a stirred solution of 3-chloro-4-methoxybenzaldehyde (1 equiv.) and an ammonia source (e.g., ammonium acetate, ~1.5 equiv.) in 1,2-dichloroethane (DCE), add acetic acid (2 equiv.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equiv.) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to obtain the crude product, which can be purified by chromatography.

Route C: Amination of 3-chloro-4-methoxybenzyl chloride

This synthetic route involves the initial conversion of 3-chloro-4-methoxybenzyl alcohol to the more reactive benzyl chloride, followed by amination. The Delepine reaction is a classic method for this transformation, utilizing hexamethylenetetramine (urotropine) as the amine source.

G alcohol 3-Chloro-4-methoxy- benzyl alcohol chlorination POCl₃ in THF alcohol->chlorination Chlorination chloride 3-Chloro-4-methoxy- benzyl chloride chlorination->chloride amination 1. Urotropine 2. HCl, H₂O chloride->amination Delepine Reaction product 3-Chloro-4-methoxy- benzenemethanamine amination->product

Caption: Multi-step synthesis via a benzyl chloride intermediate.

Experimental Protocol for Benzyl Halide Amination

This protocol is adapted from a patented procedure.[1]

Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride

  • In a reaction vessel, dissolve 3-chloro-4-methoxybenzyl alcohol (1 equiv.) in tetrahydrofuran (THF).

  • Add phosphorus oxychloride (POCl₃, 1-1.5 equiv.).

  • Heat the reaction mixture to 35-45°C and stir until the conversion is complete.

  • Isolate the intermediate, 3-chloro-4-methoxybenzyl chloride.

Step 2: Quaternary Salt Formation and Hydrolysis (Delepine Reaction)

  • Dissolve the 3-chloro-4-methoxybenzyl chloride (1 equiv.) from Step 1 in ethanol.

  • Add hexamethylenetetramine (urotropine, 1-1.2 equiv.).

  • Heat the mixture to 60-70°C to form the quaternary ammonium salt.

  • After salt formation, add hydrochloric acid to the mixture.

  • Heat to 40-50°C to hydrolyze the salt to the primary amine hydrochloride.

  • Adjust the pH to >7 with a base (e.g., potassium hydroxide).

  • Isolate the final product, 3-chloro-4-methoxybenzylamine, via distillation.

Overall Comparison and Recommendations

FeatureRoute A: Nitrile ReductionRoute B: Reductive AminationRoute C: Benzyl Halide Amination
Starting Material 3-Chloro-4-methoxybenzonitrile3-chloro-4-methoxybenzaldehyde3-chloro-4-methoxybenzyl alcohol
Number of Steps 11 (one-pot)2-3
Key Reagents LiAlH₄, Raney Ni, NaBH₄/CatalystsNaBH(OAc)₃, NaBH₃CNPOCl₃, Urotropine, HCl
Scalability High, especially with catalytic hydrogenation.Good, but reagents like NaBH(OAc)₃ can be costly for large scale.Moderate; multi-step processes can be less efficient for scale-up.
Safety & Handling Varies greatly; LiAlH₄ is hazardous. Catalytic methods (e.g., Raney Ni/KBH₄) are milder.NaBH(OAc)₃ is relatively safe. NaBH₃CN is highly toxic.Involves corrosive reagents like POCl₃ and HCl.
Selectivity Can produce primary amine with high selectivity using appropriate reagents (e.g., Raney Ni/KBH₄).[8]Excellent selectivity for the desired amine, avoids over-alkylation.[12]Generally good, as the Delepine reaction is specific for primary amines.

Recommendations:

  • For Mild Conditions and High Selectivity: The reduction of the nitrile using the Raney Ni/KBH₄ system is a superior choice.[7][8] It operates at room temperature, avoids hazardous reagents like LiAlH₄, and provides excellent yields of the primary amine with minimal byproducts.[7][8] The catalytic NiCl₂/NaBH₄ method is also a strong, moisture-tolerant alternative.[9]

  • For Versatility and Avoiding Toxic Reagents: Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is a robust and reliable method that avoids the extreme toxicity of cyanoborohydride while maintaining high efficiency.[12][13]

  • For Cost-Effective, Large-Scale Production: Catalytic hydrogenation of the nitrile is often the most economical route, despite the initial investment in high-pressure equipment.[5] Careful optimization is required to minimize side reactions like dehalogenation.[4]

References

A Comparative Guide to the Structural Confirmation of 3-Chloro-4-methoxybenzenemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For a compound such as 3-Chloro-4-methoxybenzenemethanamine, a versatile building block in medicinal chemistry, unambiguous structural confirmation is paramount. This guide provides a comparative overview of X-ray crystallography, the gold standard for solid-state structural elucidation, and other powerful spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. While a public crystal structure for this compound is not available, this guide will present the principles and expected data for each method, offering a comprehensive view of their respective strengths in structural confirmation.

At a Glance: Comparison of Structural Analysis Techniques

The following table summarizes the key data outputs from each analytical method, providing a clear comparison of their utility in the structural elucidation of this compound.

ParameterX-ray CrystallographyNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment of nuclei, stereochemistryMolecular weight, elemental composition, fragmentation patternsPresence of functional groups
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)Solid, Liquid, or Gas
Key Data Output Electron density map, CIF fileChemical shifts (δ), coupling constants (J)Mass-to-charge ratio (m/z)Wavenumber (cm⁻¹) of absorption
Strengths Unambiguous determination of absolute structureDetailed information on molecular connectivity and solution-state conformationHigh sensitivity and accurate mass determinationRapid and non-destructive functional group analysis
Limitations Requires a suitable single crystal, which can be difficult to obtainIndirect structural information, can be complex for large moleculesProvides limited stereochemical informationProvides limited information on the overall molecular framework

In-Depth Analysis of Methodologies

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides the most detailed and unambiguous picture of a molecule's structure in the solid state. By diffracting X-rays off a crystalline lattice, scientists can map the electron density and thus determine the precise location of each atom in three-dimensional space.

Anticipated Data for this compound: Should a suitable crystal be grown, X-ray diffraction analysis would yield a crystallographic information file (CIF). This file would contain the precise coordinates of all atoms, allowing for the exact measurement of bond lengths and angles. For instance, the C-Cl, C-O, and C-N bond lengths, as well as the torsion angles of the methoxy and aminomethyl groups relative to the benzene ring, would be definitively determined. The planarity of the benzene ring and the conformation of the flexible side chain would also be revealed.

Experimental Protocol:

  • Crystallization: The primary and often most challenging step is to grow a single crystal of high quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of Connectivity

NMR spectroscopy is a powerful technique for determining the structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms. Both ¹H and ¹³C NMR are routinely used for the structural elucidation of organic molecules.

¹H and ¹³C NMR Data for this compound: Based on the known structure, the following signals would be expected in the ¹H and ¹³C NMR spectra.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic~6.8-7.3Multiplets3HAr-H
Methoxy~3.9Singlet3H-OCH₃
Methylene~3.8Singlet2H-CH₂NH₂
AmineVariableBroad Singlet2H-NH₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Aromatic~110-1556 signals for Ar-C
Methoxy~56-OCH₃
Methylene~45-CH₂NH₂

Experimental Protocol:

  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard, such as tetramethylsilan (TMS), is often added.

  • Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting signals from the nuclei are detected.

  • Data Processing: The raw data is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. Integration of the signals and analysis of coupling patterns provide the final structural information.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of a compound with high accuracy and can offer clues about its structure through fragmentation patterns.

Mass Spectrum Data for this compound: The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the molecule. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at m/z values corresponding to the molecule containing ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. Fragmentation patterns could include the loss of the aminomethyl group or the methoxy group.

Experimental Protocol:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.

FTIR Spectrum Data for this compound Hydrochloride: The IR spectrum of the hydrochloride salt of this compound would show characteristic absorption bands for the functional groups present.[1]

Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H stretch (amine salt)3200-2800 (broad)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=C stretch (aromatic)1600-1450
C-O stretch (ether)1275-1200 (asymmetric), 1075-1020 (symmetric)
C-Cl stretch800-600

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory), a liquid (as a thin film between salt plates), or a gas.

  • Data Collection: The sample is placed in the path of an infrared beam. An interferogram is generated by the detector and then Fourier-transformed by a computer to produce the infrared spectrum.

  • Spectral Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with the presence of specific functional groups in the molecule.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comprehensive structural elucidation of a small organic molecule like this compound.

G Experimental Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of 3-Chloro-4-methoxy- benzenemethanamine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Crystallization Crystal Growth Purification->Crystallization If suitable crystals are desired Proposed_Structure Proposed Structure NMR->Proposed_Structure MS->Proposed_Structure FTIR->Proposed_Structure Xray X-ray Diffraction Crystallization->Xray Structure Structure Solution & Refinement Xray->Structure Final_Structure Confirmed Structure Structure->Final_Structure Proposed_Structure->Final_Structure Confirmation

References

A Comparative Analysis of the Toxicity of Substituted Benzenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of various substituted benzenes, offering quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of toxicity. The information is intended to support researchers and professionals in the fields of drug development, toxicology, and environmental science in making informed decisions regarding the use and potential risks associated with these compounds.

Quantitative Toxicity Data

The following tables summarize the acute toxicity of a range of substituted benzenes across different species and testing methodologies. These values provide a quantitative basis for comparing the relative toxicity of these compounds.

Table 1: Acute Toxicity of Substituted Benzenes to Aquatic Organisms

CompoundOrganismExposure DurationEndpointToxicity Value (mg/L)Reference
BenzenePimephales promelas (Fathead Minnow)96 hoursLC505.3[1]
ToluenePimephales promelas (Fathead Minnow)96 hoursLC5013[2]
EthylbenzenePimephales promelas (Fathead Minnow)96 hoursLC504.2[3]
ChlorobenzenePimephales promelas (Fathead Minnow)96 hoursLC507.4[3]
NitrobenzenePimephales promelas (Fathead Minnow)96 hoursLC5024[2]
PhenolPimephales promelas (Fathead Minnow)96 hoursLC5011.5[3]
AnilinePimephales promelas (Fathead Minnow)96 hoursLC5010.6[2]
1,2-DichlorobenzenePimephales promelas (Fathead Minnow)96 hoursLC501.8[3]
1,3-DichlorobenzenePimephales promelas (Fathead Minnow)96 hoursLC502.1[3]
1,4-DichlorobenzenePimephales promelas (Fathead Minnow)96 hoursLC501.6[3]
2,4-DinitrotoluenePimephales promelas (Fathead Minnow)96 hoursLC501.2[3]
BenzeneScenedesmus obliquus (Algae)48 hoursEC50>100[4]
PhenolScenedesmus obliquus (Algae)48 hoursEC5037.2[4]
AnilineScenedesmus obliquus (Algae)48 hoursEC5025.1[4]
NitrobenzeneScenedesmus obliquus (Algae)48 hoursEC5015.8[4]
ChlorobenzeneScenedesmus obliquus (Algae)48 hoursEC5012.6[4]

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population.

Table 2: In Vitro Cytotoxicity of Substituted Benzenes

CompoundCell LineExposure DurationEndpointToxicity Value (µM)Reference
BenzeneHuman Lymphocytes24 hoursIC50>1000[5]
PhenolHuman Lymphocytes24 hoursIC50550[5]
HydroquinoneHuman Lymphocytes24 hoursIC5050[5]
CatecholHuman Lymphocytes24 hoursIC50150[5]
1,4-BenzoquinoneHuman Lymphocytes24 hoursIC5010[5]

IC50: Inhibitory concentration for 50% of the cell population.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of toxicity data. Below are outlines of standard protocols for key toxicological assays.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.[6][7][8]

  • Principle: A stepwise procedure is used where a small number of animals are dosed at a defined starting dose. The outcome (mortality or survival) determines the next dose level.[9]

  • Test Animals: Healthy, young adult rats of a single sex (usually females) are used.[10]

  • Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and have access to standard laboratory diet and drinking water.[10]

  • Dose Preparation: The test substance is typically administered in a constant volume by gavage. The vehicle used should be non-toxic.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • A group of three animals is dosed at the starting dose.

    • If mortality occurs, the next dose level is decreased. If no mortality is observed, the next dose level is increased.

    • This process is continued until the dose causing mortality in some animals is identified or no mortality is seen at the highest dose.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9]

  • Data Analysis: The results are used to classify the substance into a toxicity category based on the Globally Harmonised System (GHS).

In Vitro Cytotoxicity Assay - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

  • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate to a suitable density.

  • Treatment: Cells are exposed to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours to allow formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Genotoxicity Assessment - Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.[5][15][16][17][18]

  • Principle: Cells with damaged DNA will display increased migration of DNA fragments from the nucleus during electrophoresis, resembling a "comet" with a tail. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[15]

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of substituted benzenes is closely linked to their metabolism. Benzene itself is metabolized primarily in the liver by cytochrome P450 enzymes to form reactive metabolites that can cause cellular damage.

Benzene_Metabolism_and_Toxicity cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism & Excretion cluster_2 Toxic Metabolites & Cellular Damage Benzene Benzene Benzene_Oxide Benzene Oxide Benzene->Benzene_Oxide CYP2E1 Phenol Phenol Benzene_Oxide->Phenol Epoxide Hydrolase Hydroquinone Hydroquinone Phenol->Hydroquinone CYP2E1 Catechol Catechol Phenol->Catechol CYP2E1 Conjugates Glucuronide & Sulfate Conjugates Phenol->Conjugates Hydroquinone->Conjugates Benzoquinone 1,4-Benzoquinone Hydroquinone->Benzoquinone Myeloperoxidase Hydroquinone->Benzoquinone Catechol->Conjugates Excretion Urinary Excretion Conjugates->Excretion Semiquinone Semiquinone Radicals Benzoquinone->Semiquinone Redox Cycling DNA_Damage DNA Damage (Adducts, Breaks) Benzoquinone->DNA_Damage Protein_Damage Protein Damage Benzoquinone->Protein_Damage ROS Reactive Oxygen Species (ROS) Semiquinone->ROS ROS->DNA_Damage ROS->Protein_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Metabolic activation of benzene leading to toxic metabolites and cellular damage.

The nature and position of substituents on the benzene ring significantly influence its metabolic fate and, consequently, its toxicity.

  • Electron-donating groups (e.g., -CH3, -OH) can increase the rate of metabolic activation, potentially leading to higher levels of toxic metabolites.

  • Electron-withdrawing groups (e.g., -NO2, -Cl) can alter the site of metabolism and may lead to the formation of different, and sometimes more toxic, metabolites. For instance, nitrobenzene is reduced to aniline, which has its own distinct toxicity profile.[19][20]

  • Halogens (e.g., -Cl, -Br) can increase the lipophilicity of the molecule, affecting its distribution and accumulation in tissues.

The toxic effects of substituted benzenes are mediated through various signaling pathways. Benzene and its metabolites are known to affect pathways critical for hematopoiesis, such as the Hedgehog, Notch/Delta, and Wnt signaling pathways.[21][22] These disruptions can lead to bone marrow suppression and an increased risk of leukemia. Furthermore, the generation of reactive oxygen species by some metabolites can activate stress-response pathways, leading to inflammation, DNA damage, and apoptosis.

Experimental_Workflow_Toxicity_Assessment cluster_0 In Vivo Assessment cluster_1 In Vitro Assessment cluster_2 Mechanism of Action A1 Acute Toxicity Testing (e.g., OECD 423) A2 Determine LD50/LC50 A1->A2 A3 Observe Clinical Signs A1->A3 A4 Histopathology A2->A4 A3->A4 C1 Metabolite Identification A4->C1 B1 Cytotoxicity Assays (e.g., MTT) B2 Determine IC50 B1->B2 C2 Signaling Pathway Analysis (e.g., Western Blot, qPCR) B2->C2 B3 Genotoxicity Assays (e.g., Comet, Ames) B4 Assess DNA Damage/ Mutagenicity B3->B4 B4->C2 C1->C2 C3 Toxicogenomics C2->C3

Caption: A typical experimental workflow for the toxicological assessment of substituted benzenes.

References

A Comparative NMR Study of Ortho- and Para-Substituted Aminophenyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation of organic molecules. One of its powerful applications is the unambiguous differentiation of constitutional isomers, such as ortho- and para-substituted aminophenyl compounds. The relative position of substituents on the phenyl ring induces distinct electronic environments for the nuclei, leading to unique chemical shifts and coupling patterns in their NMR spectra. This guide provides a comparative analysis of ortho- and para-substituted aminophenyl compounds using NMR data, detailed experimental protocols, and visual aids to facilitate understanding.

Data Presentation: ¹H and ¹³C NMR of Aminophenol Isomers

The following table summarizes the ¹H and ¹³C NMR spectral data for ortho-aminophenol and para-aminophenol, serving as representative examples of ortho- and para-substituted aminophenyl compounds. The data highlights the characteristic differences in chemical shifts (δ) reported in parts per million (ppm).

Compound Isomer Nucleus Chemical Shift (δ, ppm) and Multiplicity Solvent Reference
Aminophenol ortho-¹H8.98 (s, 1H, OH), 6.68 (m, 1H, Ar-H), 6.61 (m, 1H, Ar-H), 6.57 (m, 1H, Ar-H), 6.43 (m, 1H, Ar-H), 4.48 (s, 2H, NH₂)DMSO-d₆[1]
¹³C144.51, 137.07, 120.16, 117.16, 115.13, 115.05DMSO-d₆[1]
para-¹H8.33 (br s, 1H, OH), 6.44-6.50 (m, 2H, Ar-H), 6.37-6.44 (m, 2H, Ar-H), 4.37 (br s, 2H, NH₂)DMSO-d₆[2]
¹³C148.2 (C-OH), 140.7 (C-NH₂), 115.5 (2x CH), 115.2 (2x CH)DMSO-d₆[2]

Key Observations:

  • Symmetry: The para-isomer exhibits higher symmetry, resulting in fewer distinct signals in both ¹H and ¹³C NMR spectra. For instance, the four aromatic protons and carbons in p-aminophenol appear as two sets of equivalent pairs.[2] In contrast, the lower symmetry of the ortho-isomer leads to four separate signals for the aromatic protons and six distinct signals for the aromatic carbons.[1]

  • Chemical Shift of NH₂ and OH Protons: The chemical shifts of protons attached to heteroatoms like nitrogen and oxygen are variable and depend on factors like solvent, concentration, and temperature.[3] However, they can still provide useful structural information.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for comparative studies.

1. Sample Preparation

A general procedure for preparing an NMR sample is as follows:

  • Accurately weigh approximately 5-10 mg of the aminophenyl compound.

  • Transfer the solid to a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often suitable for aminophenyl compounds due to their polarity.

  • Securely cap the NMR tube and gently shake or vortex until the sample is completely dissolved.[4] For less soluble compounds, gentle warming or sonication may be necessary.

2. NMR Data Acquisition

  • Instrumentation: Data can be acquired on a 300, 400, or 500 MHz NMR spectrometer.[1][2]

  • ¹H NMR:

    • A standard single-pulse experiment is typically used.

    • The spectral width should be sufficient to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds is commonly used.

  • ¹³C NMR:

    • A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon signals.

    • The spectral width should cover the aromatic and any aliphatic regions (e.g., 0-160 ppm).

    • A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the NMR analysis of substituted aminophenyl compounds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Comparison Compound Select Ortho & Para Isomers Dissolve Dissolve in Deuterated Solvent Compound->Dissolve Acquire1H Acquire ¹H NMR Spectrum Dissolve->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum Dissolve->Acquire13C Process Fourier Transform & Phasing Acquire1H->Process Acquire13C->Process Integrate Peak Integration & Referencing Process->Integrate Assign Signal Assignment Integrate->Assign Compare Compare Spectra: - Number of Signals - Chemical Shifts - Splitting Patterns Assign->Compare Elucidate Structural Elucidation Compare->Elucidate

Caption: Workflow for a comparative NMR study of isomers.

Caption: Idealized ¹H NMR patterns for ortho vs. para isomers.

References

Substituent Effects on the Thermodynamic Properties of Benzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thermodynamic stability of benzene derivatives is a critical parameter in chemical synthesis, materials science, and drug design. The addition of functional groups, or substituents, to the benzene ring can significantly alter its thermodynamic properties, including the enthalpy of formation (ΔHf°), standard molar entropy (S°), and Gibbs free energy of formation (ΔGf°). Understanding these substituent effects is paramount for predicting reaction outcomes, designing stable molecules, and modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comparative analysis of the thermodynamic properties of various monosubstituted benzene derivatives, supported by experimental data and detailed methodologies.

Comparative Thermodynamic Data

The following table summarizes the experimentally determined standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation for a range of common monosubstituted benzenes in the gaseous state at 298.15 K. These values provide a quantitative basis for comparing the stabilizing or destabilizing effects of different substituents.

SubstituentFormulaΔHf° (gas, kJ/mol)S° (gas, J/mol·K)ΔGf° (gas, kJ/mol)
-HC₆H₆82.9 ± 0.9[1]269.2[2]129.7[2]
-CH₃C₇H₈50.0 ± 0.6320.7122.1
-OHC₆H₅OH-96.4 ± 0.9315.7-33.6
-NH₂C₆H₅NH₂87.1 ± 1.0319.4149.0
-NO₂C₆H₅NO₂67.4349.8145.2
-FC₆H₅F-116.9301.7-78.7
-ClC₆H₅Cl51.1313.198.3
-BrC₆H₅Br104.9323.5148.9
-CNC₆H₅CN215.3326.8262.3

Note: Data has been compiled from various sources. The uncertainties represent the reported experimental values.

Experimental Protocols

The determination of thermodynamic properties is reliant on precise calorimetric measurements. The following are detailed methodologies for key experimental techniques used to obtain the data presented above.

Determination of Enthalpy of Formation (ΔHf°) via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔHc°), measured using a bomb calorimeter.

Principle: The compound is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

Apparatus:

  • Oxygen bomb calorimeter

  • High-precision thermometer (e.g., platinum resistance thermometer)

  • Pellet press

  • Ignition unit

  • Analytical balance

Procedure:

  • Calibration: The heat capacity of the calorimeter (C_cal) is first determined by combusting a known mass of a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[3][4]

  • Sample Preparation: A pellet of the benzene derivative of a precisely known mass (typically 0.5-1.0 g) is prepared.[3][4]

  • Bomb Assembly: The pellet is placed in the sample holder within the bomb. A fuse wire of known length and mass is attached to the ignition circuit, with the wire in contact with the pellet. A small, known amount of water (typically 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[3][4]

  • Calorimeter Assembly: The bomb is placed in the calorimeter bucket, which is then filled with a precise mass of water. The calorimeter is assembled, ensuring the thermometer and stirrer are correctly positioned.

  • Temperature Measurement: The initial temperature of the water is recorded at regular intervals to establish a baseline.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Final Temperature Measurement: The temperature of the water is recorded at regular intervals after ignition until a maximum temperature is reached and the system begins to cool.

  • Corrections: The observed temperature rise is corrected for heat exchange with the surroundings, the heat of combustion of the fuse wire, and the formation of any side products like nitric acid (from residual nitrogen).

  • Calculation: The enthalpy of combustion is calculated using the corrected temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then determined using Hess's Law.

Determination of Enthalpy of Vaporization (ΔHvap°) and Sublimation (ΔHsub°)

Enthalpies of vaporization and sublimation are crucial for converting thermodynamic data between condensed and gaseous phases.

Principle: This method measures the rate of mass loss of a solid sample effusing through a small orifice into a high vacuum as a function of temperature. The vapor pressure can be related to the rate of mass loss, and the enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Procedure:

  • A small amount of the solid benzene derivative is placed in a Knudsen cell, which is a small container with a precisely machined orifice.

  • The cell is placed in a high-vacuum chamber and heated to a specific temperature.

  • The rate of mass loss due to sublimation and effusion is measured using a microbalance.

  • This measurement is repeated at several different temperatures.

  • The vapor pressure at each temperature is calculated from the rate of mass loss.

  • A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔHsub°/R, where R is the gas constant.

Principle: The retention time of a compound in a gas chromatograph is related to its vapor pressure and its interaction with the stationary phase. By measuring the retention time at different column temperatures, the enthalpy of vaporization can be determined.

Procedure:

  • A solution of the benzene derivative is injected into a gas chromatograph with a non-polar stationary phase.

  • The retention time of the compound is measured at a specific column temperature.

  • The measurement is repeated at several different column temperatures.

  • The net retention time is used to calculate the capacity factor (k').

  • A plot of ln(k') versus 1/T gives a straight line with a slope related to the enthalpy of vaporization.

Substituent Effects: A Conceptual Framework

The electronic and steric properties of a substituent significantly influence the thermodynamic stability of the benzene ring. These effects can be quantified using the Hammett equation, which provides a linear free-energy relationship.[5][6][7]

The following diagram illustrates the logical relationship between substituent properties and the resulting thermodynamic changes, framed within the context of the Hammett equation.

SubstituentEffects substituent Substituent (X) properties Electronic Properties (Inductive & Resonance Effects) substituent->properties Determines hammett_sigma Hammett Substituent Constant (σ) properties->hammett_sigma Quantified by gibbs_free_energy Change in Gibbs Free Energy (ΔG) hammett_sigma->gibbs_free_energy Contributes to reaction_rho Reaction Constant (ρ) reaction_rho->gibbs_free_energy Contributes to thermodynamic_properties Thermodynamic Properties (ΔHf°, S°) gibbs_free_energy->thermodynamic_properties Influences

Caption: Logical workflow of substituent effects on thermodynamic properties.

This diagram shows that the intrinsic electronic properties of a substituent, quantified by the Hammett substituent constant (σ), directly impact the change in Gibbs free energy of a reaction or formation.[5][8][9] The reaction constant (ρ) reflects the sensitivity of a particular process to these substituent effects.[6] Ultimately, these changes in Gibbs free energy are reflected in the overall thermodynamic properties of the benzene derivative.

The following diagram illustrates the experimental workflow for determining the standard enthalpy of formation using bomb calorimetry.

BombCalorimetryWorkflow start Start calibrate Calibrate Calorimeter (with Benzoic Acid) start->calibrate prepare_sample Prepare Sample Pellet calibrate->prepare_sample assemble_bomb Assemble and Pressurize Bomb prepare_sample->assemble_bomb run_experiment Run Combustion Experiment assemble_bomb->run_experiment measure_temp Measure Temperature Change run_experiment->measure_temp calculate_hc Calculate Enthalpy of Combustion (ΔHc°) measure_temp->calculate_hc calculate_hf Calculate Enthalpy of Formation (ΔHf°) (using Hess's Law) calculate_hc->calculate_hf end End calculate_hf->end

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-Chloro-4-methoxybenzenemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the safe handling and disposal of 3-Chloro-4-methoxybenzenemethanamine, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

Disposal Plan: Regulatory Compliance

The primary and mandated method for the disposal of this compound is through a licensed and appropriate treatment and disposal facility.[1] This ensures that the chemical is managed in accordance with all applicable laws and regulations. Attempting to neutralize or dispose of this chemical through standard laboratory drains or as common waste is strictly prohibited.

Key Steps for Disposal:

  • Waste Identification: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the CAS number "115514-77-7."

  • Container Compatibility: Collect the waste in a container that is compatible with the chemical to prevent any reaction or degradation of the container.

  • Secure Storage: Keep the waste container tightly sealed and store it in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or a certified chemical waste disposal contractor to arrange for pickup and proper disposal.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound, which are important for safe handling and storage prior to disposal.

PropertyValue
Molecular FormulaC8H10ClNO
Molecular Weight171.63 g/mol
Boiling Point263.5 °C at 760 mmHg
Flash Point113.2 °C
Density1.18 g/cm³

Experimental Protocols: Decontamination and Spill Management

While detailed experimental protocols for the chemical neutralization of this compound for disposal are not publicly available and should not be attempted without institutional approval and oversight, procedures for managing accidental spills are crucial.

In Case of a Spill:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Contain the Spill: Use an absorbent material, such as vermiculite or sand, to contain the spill. Avoid using combustible materials.

  • Collect the Waste: Carefully collect the absorbed material into a suitable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

  • Personal Decontamination: In case of skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation Phase cluster_1 Accumulation Phase cluster_2 Disposal Phase A Identify Waste (this compound) B Select Compatible Waste Container A->B C Label Container Correctly (Name, CAS#, Hazard) B->C D Transfer Waste to Container in Fume Hood C->D E Seal Container Tightly D->E F Store in Designated Hazardous Waste Area E->F G Contact Institutional EHS or Approved Vendor F->G H Arrange for Waste Pickup G->H I Complete Disposal Manifest/Documentation H->I J Certificate of Disposal I->J Final Disposal at Licensed Facility

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Chloro-4-methoxybenzenemethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Chloro-4-methoxybenzenemethanamine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 115514-77-7). The following procedures are designed to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, can lead to serious eye damage, and may cause respiratory irritation.[1][2][3][4] Adherence to the recommended personal protective equipment (PPE) is mandatory to ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

Body PartPPE SpecificationPurpose
Respiratory NIOSH-approved N95 (US) or P2 (EN 143) respirator.[1]To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[2][3][4]
Hands Chemical-impermeable gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can cause irritation.[2][5]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[2][5]To protect eyes from dust particles and splashes, which can cause serious damage.[2][3]
Body Laboratory coat. Additional protective clothing as needed to prevent skin exposure.[2][5]To protect skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Protocol

Following a structured operational plan is critical for minimizing exposure and preventing accidents. This protocol outlines the necessary steps before, during, and after handling the chemical.

Preparation and Pre-Handling
  • Ventilation Check: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5][6]

  • Safety Equipment: Confirm that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • Gather Materials: Assemble all necessary equipment, including the chemical container, weighing instruments, spatulas, and waste containers, within the designated workspace to minimize movement.

  • Review SDS: Always review the Safety Data Sheet (SDS) for this compound before beginning work.

Donning of Personal Protective Equipment (PPE)
  • Hand Protection: Put on the inner layer of chemical-resistant gloves.

  • Body Protection: Don a clean laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection: Fit your N95 or P2 respirator, ensuring a proper seal.

  • Eye and Face Protection: Wear safety goggles. If splashing is a risk, also use a face shield.

  • Outer Gloves: Put on a second pair of chemical-resistant gloves.

Chemical Handling
  • Dispensing: Handle the solid chemical carefully to avoid generating dust.[2][5] Use a spatula for transfers.

  • Work Practices: Keep the container of this compound closed when not in use.[3][5] Avoid all direct contact with the chemical.

  • Prohibitions: Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[4][5][6]

Post-Handling and Decontamination
  • Clean Workspace: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agents.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination:

    • Remove the outer pair of gloves.

    • Remove the face shield and goggles.

    • Remove the laboratory coat.

    • Remove the respirator.

    • Remove the inner pair of gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3][5][6]

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the individual to fresh air and keep them comfortable for breathing. Seek medical help if feeling unwell.[2][3][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[2][3][5]
Eye Contact Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is safe to do so. Continue rinsing and seek immediate medical attention.[2][3][5]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, must be treated as hazardous waste.

  • Disposal Method: Dispose of all waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[3][5] Do not dispose of down the drain.[3]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of the procedures outlined in this guide, from initial preparation to final disposal.

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling Protocol cluster_disposal 3. Disposal & Final Steps A Review SDS B Verify Ventilation (Fume Hood) A->B C Check Safety Equipment (Eyewash, Shower) B->C D Don PPE (Gloves, Coat, Respirator, Goggles) C->D Proceed to Handling E Handle Chemical (Avoid Dust) D->E F Decontaminate Workspace E->F G Segregate Hazardous Waste F->G Proceed to Disposal H Doff PPE Correctly G->H J Arrange for Professional Disposal G->J I Wash Hands Thoroughly H->I

References

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